2-Iodo-4-methoxybenzoic acid
Description
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Properties
IUPAC Name |
2-iodo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHOFYPURZIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510702 | |
| Record name | 2-Iodo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54435-09-5 | |
| Record name | 2-Iodo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Iodo-4-methoxybenzoic acid chemical properties
An In-Depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional structure—comprising a carboxylic acid, an aryl iodide, and a methoxy group—offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential transformations, making it a valuable building block for researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the core chemical properties, a validated synthetic protocol, reactivity profile, and key applications of this important compound.
Core Chemical Properties
This compound is a white to brown crystalline solid.[1][2] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carbonyl and methoxy oxygens) influences its solid-state packing and solubility profile.
| Property | Value | Source(s) |
| CAS Number | 54435-09-5 | [3] |
| Molecular Formula | C₈H₇IO₃ | [2][3] |
| Molecular Weight | 278.04 g/mol | [3][4] |
| Appearance | White to brown crystalline solid | [1][2] |
| Melting Point | 170-174 °C | [1][2] |
| Solubility | Slightly soluble in water, more soluble in organic solvents. | [2] |
| SMILES | COC1=CC(I)=C(C=C1)C(O)=O | [3] |
| InChI Key | QBPHOFYPURZIKS-UHFFFAOYSA-N |
Stability and Storage: The compound is generally stable under standard laboratory conditions.[2] However, it should be stored in a cool, dry, and sealed container, protected from light and kept away from strong oxidizing agents and fire sources to prevent degradation.[2][3]
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The methoxy (-OCH₃) protons would be a sharp singlet around 3.8-4.0 ppm. The three aromatic protons on the substituted benzene ring will appear in the 6.5-8.0 ppm range, with their specific chemical shifts and coupling patterns determined by the electronic effects of the iodo, methoxy, and carboxyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range. The carbon attached to the methoxy group would be significantly shielded, while the carbon bearing the iodine atom would be deshielded. The methoxy carbon itself would appear around 55-60 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid would be prominent from 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group would appear around 1700 cm⁻¹. C-O stretches for the ether and carboxylic acid would be visible in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretches would also be present.
Synthesis Protocol: A Validated Approach
The synthesis of this compound is reliably achieved via a Sandmeyer-type reaction, starting from the readily available 4-methoxyanthranilic acid.[1] This process involves the diazotization of the primary amine followed by substitution with iodide.
Experimental Workflow: From Anthranilic Acid to Iodobenzoic Acid
Step 1: Diazotization of 4-Methoxyanthranilic Acid
-
Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 mL of concentrated hydrochloric acid in a suitable reaction vessel.
-
Cool the suspension to 0-5 °C using an ice bath with continuous stirring.
-
Prepare a solution of 62 g of sodium nitrite in 130 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
Step 2: Iodide Substitution
-
Prepare a solution of 164 g of potassium iodide in 700 mL of 5-N sulfuric acid.
-
Add this potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, maintaining the reaction temperature between 3-6 °C.[1]
-
Once the addition is complete, stir the mixture at room temperature for 30 minutes.
Step 3: Work-up and Purification
-
Slowly heat the reaction mixture to reflux and maintain boiling for 2 hours.
-
Cool the mixture to room temperature, allowing the product to precipitate as brown crystals.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with water until the filtrate is neutral.
-
Dry the purified this compound under reduced pressure. The expected melting point of the product is approximately 174 °C.[1]
References
2-Iodo-4-methoxybenzoic acid synthesis from 4-methoxyanthranilic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-iodo-4-methoxybenzoic acid from 4-methoxyanthranilic acid. The primary method described is the Sandmeyer reaction, a robust and widely used chemical transformation for the conversion of aromatic amines into aryl halides. This document provides a comprehensive overview of the chemical principles, experimental procedures, and analytical characterization involved in this synthesis.
Overview and Chemical Principles
The synthesis of this compound from 4-methoxyanthranilic acid is a classic example of a diazotization reaction followed by a Sandmeyer-type iodination. The process involves two key stages:
-
Diazotization: The primary aromatic amine group (-NH₂) of 4-methoxyanthranilic acid is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group, which is an excellent leaving group as it is released as nitrogen gas (N₂). This step results in the formation of the desired this compound.
The overall reaction is as follows:
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of all substances involved is crucial for the safe and effective execution of this synthesis. The table below summarizes key data for the starting material, reagents, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| 4-Methoxyanthranilic acid | C₈H₉NO₃ | 167.16 | 174-177 | 339.8 at 760 mmHg | 1.303 | Slightly soluble in water, soluble in ethanol. |
| Sodium Nitrite | NaNO₂ | 69.00 | 271 | >320 (decomposes) | 2.168 | Highly soluble in water. |
| Potassium Iodide | KI | 166.00 | 681 | 1330 | 3.12 | Highly soluble in water, soluble in ethanol. |
| This compound | C₈H₇IO₃ | 278.04 | 174 | Not available | Not available | Slightly soluble in water, soluble in organic solvents.[1] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer iodination of anthranilic acid derivatives.[2]
Materials:
-
4-methoxyanthranilic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
5-N Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Beakers
-
Büchner funnel and flask for vacuum filtration
-
Heating mantle with stirring capabilities
-
pH indicator paper
Diazotization of 4-Methoxyanthranilic Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 150 g of 4-methoxyanthranilic acid in 2 liters of deionized water.
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Slowly add 80 ml of concentrated hydrochloric acid to the suspension.
-
In a separate beaker, prepare a solution of 62 g of sodium nitrite in 130 ml of deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of 4-methoxyanthranilic acid over a period of 30 minutes. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
Iodination
-
In a large beaker, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.
-
Cool this potassium iodide solution to 3-6 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution dropwise over a period of 45 minutes with vigorous stirring. Maintain the temperature of the reaction mixture between 3-6 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. During this time, the evolution of nitrogen gas will be observed.
-
Slowly heat the mixture to reflux and maintain reflux for 2 hours.
Work-up and Purification
-
Cool the reaction mixture to room temperature. A brown precipitate of the crude product should form.
-
Collect the precipitated brown crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the washings are neutral to pH paper.
-
Dry the filter cake under reduced pressure to obtain the crude this compound. The reported melting point of the crude product is 174 °C.[2]
-
For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture can be performed.
Reaction Mechanism and Workflow
The synthesis proceeds through a well-defined reaction pathway. The following diagrams illustrate the chemical transformations and the overall experimental workflow.
Reaction Mechanism
The reaction begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine group of 4-methoxyanthranilic acid then attacks the nitrosonium ion, leading to a series of proton transfers and the eventual elimination of a water molecule to form the diazonium salt. In the subsequent iodination step, the iodide ion displaces the dinitrogen molecule.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
The overall experimental process can be visualized as a series of sequential steps, from the preparation of the reactants to the final purification of the product.
Caption: Experimental workflow for the synthesis and purification.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (174 °C).[2] A broad melting range would indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:
-
A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carboxylic acid.
-
Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.
-
A strong peak around 1250 cm⁻¹ for the C-O stretching of the aryl ether.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex splitting pattern in the downfield region (typically 7-8 ppm), and their integration and coupling constants will be consistent with the substitution pattern. The methoxy protons will appear as a sharp singlet at around 3.8-4.0 ppm, integrating to three protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the iodine atom showing a characteristic upfield shift compared to a non-substituted carbon. The methoxy carbon will appear at around 55-60 ppm.
-
Safety Considerations
-
Handling of Reagents: Concentrated hydrochloric and sulfuric acids are highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium nitrite is an oxidizing agent and is toxic if ingested. Potassium iodide can cause irritation upon contact.
-
Reaction Conditions: The diazotization reaction is exothermic and must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt. Diazonium salts can be explosive when dry, so they should be kept in solution and used immediately.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
This technical guide provides a comprehensive framework for the successful synthesis and characterization of this compound. Researchers are encouraged to consult additional literature and safety data sheets for all chemicals before undertaking this procedure.
References
An In-depth Technical Guide to 2-Iodo-4-methoxybenzoic acid (CAS: 54435-09-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-4-methoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a focus on presenting quantitative data in a structured format and detailing experimental protocols.
Core Physicochemical Properties
This compound is a white crystalline solid.[1] Key physicochemical data are summarized in the table below for easy reference and comparison. While some experimental values are available, others are predicted based on its structure.
| Property | Value | Source |
| CAS Number | 54435-09-5 | [2] |
| Molecular Formula | C₈H₇IO₃ | [2] |
| Molecular Weight | 278.04 g/mol | [3] |
| Melting Point | 170-172 °C or 174 °C | [1][4] |
| Boiling Point | 348.9±27.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in water; higher solubility in organic solvents. | [1] |
| pKa | 3.13±0.10 (Predicted) | [1] |
| Density | 1.878±0.06 g/cm³ (Predicted) | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of 4-methoxyanthranilic acid followed by a Sandmeyer-type reaction with potassium iodide.
Experimental Protocol: Synthesis from 4-methoxyanthranilic acid[5]
Materials:
-
4-methoxyanthranilic acid (150 g)
-
Water (2 liters)
-
Concentrated hydrochloric acid (80 ml)
-
Sodium nitrite (62 g)
-
Potassium iodide (164 g)
-
5-N Sulfuric acid (700 ml)
Procedure:
-
Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid in a suitable reaction vessel.
-
Cool the suspension to 0 °C.
-
While maintaining the temperature between 0-5 °C, add a solution of 62 g of sodium nitrite in 130 ml of water dropwise with stirring over a period of 30 minutes.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
In a separate vessel, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.
-
Add the potassium iodide solution dropwise to the diazonium salt solution at a temperature of 3-6 °C over 45 minutes.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Slowly heat the mixture to reflux and maintain at reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Collect the precipitated brown crystals by filtration.
-
Wash the filter cake with water until neutral.
-
Dry the product under reduced pressure to yield 2-iodo-4-methoxy-benzoic acid. The reported melting point of the product is 174 °C.[4]
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the iodo, methoxy, and carboxylic acid groups.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents.
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether and carboxylic acid, and C-H stretches of the aromatic ring and methyl group.
Predicted Mass Spectrum
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and the iodine atom.
Applications in Organic Synthesis and Drug Discovery
This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[1] Its utility stems from the presence of three key functional groups: the carboxylic acid, the aryl iodide, and the methoxy group. The aryl iodide functionality is particularly useful for participating in various cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, to form new carbon-carbon and carbon-heteroatom bonds.
While specific examples of drugs synthesized directly from this compound are not prominently documented in the searched literature, the broader class of substituted benzoic acids are crucial scaffolds in medicinal chemistry. For instance, derivatives of benzoic acid have been investigated for their potential as anticancer agents.[5][6]
Biological Activity of Structurally Related Compounds
Although no specific biological activity has been reported for this compound itself, studies on structurally similar methoxybenzoic acid derivatives have revealed a range of biological effects.
-
Anticancer Activity: Derivatives of 4-methoxybenzoic acid have been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[7]
-
Anti-inflammatory and Antioxidant Activity: 2-Hydroxy-4-methoxybenzoic acid has demonstrated the ability to attenuate CCl₄-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms.[8]
-
Enzyme Inhibition: Benzoic acid derivatives are being explored as inhibitors for various enzymes, including carbonic anhydrases and kinases, which are targets in cancer therapy.[9][10][11]
Signaling Pathway Interactions of Related Molecules
Derivatives of methoxybenzoic acid have been shown to interact with key signaling pathways implicated in disease. For example, some derivatives of 4-methoxybenzoic acid have been found to target the Akt/NFκB cell survival signaling pathway, which is often dysregulated in cancer.[7] The development of inhibitors for enzymes like CSNK2A and PIM kinases, which can involve benzoic acid scaffolds, highlights the potential for this class of compounds to modulate critical cellular signaling cascades.[9]
Experimental Workflows and Logical Relationships
The synthesis and potential application of this compound can be visualized through the following workflows.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its readily available synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. While direct biological data on the title compound is limited, the known activities of structurally related benzoic acid derivatives provide a strong rationale for its use in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research into the specific applications and biological profiling of derivatives of this compound is warranted to fully exploit its potential.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 54435-09-5 [sigmaaldrich.com]
- 3. 54435-09-5|this compound|BLD Pharm [bldpharm.com]
- 4. prepchem.com [prepchem.com]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medscape.com [medscape.com]
An In-depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid
This technical guide provides comprehensive information on 2-Iodo-4-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. The guide covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant biological pathways.
Core Compound Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1][2] |
| CAS Number | 54435-09-5 | [1][2] |
| IUPAC Name | This compound | |
| Purity (Typical) | 95% | [1] |
| Melting Point | 174 °C | [3] |
| Appearance | Brown crystals | [3] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound via Sandmeyer-type Iodination
A common and effective method for the synthesis of this compound is through a Sandmeyer-type iodination reaction starting from 4-methoxyanthranilic acid.[3][4]
Materials:
-
4-methoxyanthranilic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
5-N Sulfuric acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
Diazotization: Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.
-
Add a solution of 62 g of sodium nitrite in 130 ml of water dropwise with stirring at 0-5°C over 30 minutes.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
-
Iodination: Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.
-
Add the potassium iodide solution dropwise to the diazonium salt solution at 3-6°C over 45 minutes.
-
Reaction Completion and Isolation: Stir the mixture at room temperature for 30 minutes and then slowly heat to reflux.
-
Maintain the reflux for 2 hours, then cool the mixture to room temperature.
-
The precipitated brown crystals of this compound are collected by filtration.
-
Wash the crystals with water until neutral and dry under reduced pressure.
Caption: Synthesis workflow for this compound.
Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This proposed HPLC method is adapted from a validated protocol for the structurally similar compound, 2,3-Dihydroxy-4-methoxybenzoic acid, and is suitable for the quantification of this compound in various samples.[5][6]
Objective: To quantify the concentration of this compound.
Materials and Reagents:
-
This compound analytical standard
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol. A typical starting ratio is 70:30 (v/v) aqueous to organic phase.
-
Standard Stock Solution: Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume with the mobile phase to a concentration within the calibration range.
-
For solid samples, perform a suitable extraction (e.g., sonication in methanol-water) followed by dilution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with acidified water and acetonitrile/methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at an optimal wavelength determined by a wavelength scan of the standard (likely around 280 nm).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on this curve.
Caption: Workflow for HPLC quantification of this compound.
Potential Signaling Pathway
While direct studies on the signaling pathways of this compound are limited, research on structurally similar compounds like 2-Hydroxy-4-methoxybenzoic acid has shown anti-inflammatory and antioxidant effects.[7] These effects are associated with the modulation of enzymes such as heme oxygenase-1 (HO-1) and myeloperoxidase (MPO). A potential signaling pathway is visualized below.
Caption: Potential anti-inflammatory and antioxidant signaling pathway.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 54435-09-5|this compound|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Iodo-4-methoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative and Qualitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for 2-iodo-4-methoxybenzoic acid in common organic solvents. However, general qualitative descriptions indicate that it is more soluble in organic solvents than in water.
For comparative purposes, related benzoic acid derivatives offer insights into expected solubility behavior. For instance, 2-iodobenzoic acid is reportedly soluble in ethanol and acetone[1]. It is reasonable to infer that this compound would exhibit similar solubility in polar organic solvents.
The following table summarizes the available qualitative solubility information for this compound and the quantitative solubility of a structurally related compound, 4-methoxybenzoic acid, to provide a general reference.
Table 1: Solubility of this compound and a Related Compound
| Solvent | Chemical Class | Quantitative Solubility of this compound | Qualitative Solubility of this compound | Quantitative Solubility of 4-Methoxybenzoic Acid (Mole Fraction, x) at 298.15 K (25°C) |
| Water | Protic | Not Available | Slightly Soluble | Sparingly Soluble (0.3 g/L at 20°C) |
| Methanol | Alcohol | Not Available | Soluble (Inferred) | 0.1556 |
| Ethanol | Alcohol | Not Available | Soluble (Inferred) | - |
| 1-Butanol | Alcohol | Not Available | Soluble (Inferred) | 0.0895 (at 283.15K) |
| Acetone | Ketone | Not Available | Soluble (Inferred) | - |
| Ethyl Acetate | Ester | Not Available | Soluble (Inferred) | - |
| Diethyl Ether | Ether | Not Available | Soluble (Inferred) | Soluble |
| Chloroform | Halogenated | Not Available | Soluble (Inferred) | Freely Soluble |
Note: The solubility of 4-methoxybenzoic acid is provided for comparative purposes and is not representative of this compound.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely used experimental protocol.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a sufficient time to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Quantification: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Using the calibration curve, determine the concentration of this compound in the saturated solution. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure accuracy and precision.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing solubility and its applications.
References
Spectroscopic Profile of 2-Iodo-4-methoxybenzoic Acid: A Technical Guide
This guide provides a detailed analysis of the spectroscopic data for 2-Iodo-4-methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on analogous compounds, alongside available Mass Spectrometry (MS) information. Furthermore, it includes comprehensive experimental protocols for acquiring such spectroscopic data and a visual workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key predicted and available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo and carboxylic acid groups.
| Proton Assignment | Predicted Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Predicted Multiplicity |
| -COOH | ~10-13 | Singlet (broad) |
| Aromatic H (H-3) | ~7.5-7.7 | Doublet |
| Aromatic H (H-5) | ~7.3-7.5 | Doublet of doublets |
| Aromatic H (H-6) | ~7.9-8.1 | Doublet |
| -OCH₃ | ~3.9 | Singlet |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad singlet.
¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| C=O | ~168-172 |
| Ar-C (ipso, attached to -COOH) | ~130-135 |
| Ar-C (ipso, attached to -I) | ~90-95 |
| Ar-C (ortho to -COOH) | ~138-142 |
| Ar-C (ortho to -OCH₃) | ~115-120 |
| Ar-C (meta to -COOH, ortho to -I) | ~122-126 |
| Ar-C (ipso, attached to -OCH₃) | ~160-164 |
| -OCH₃ | ~56 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid and methoxy functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic acid) | 2500-3300 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=O (Carboxylic acid) | 1680-1710 | Stretching |
| C=C (Aromatic) | 1580-1620 | Stretching |
| C-O (Ether and Acid) | 1200-1300 | Stretching |
| C-I | 500-600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[1]
| Adduct | m/z |
| [M+H]⁺ | 278.95128 |
| [M+Na]⁺ | 300.93322 |
| [M-H]⁻ | 276.93672 |
| [M+NH₄]⁺ | 295.97782 |
| [M+K]⁺ | 316.90716 |
Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of solid this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.
-
¹H NMR Acquisition : A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that covers the expected range of chemical shifts (typically 0-15 ppm), and a relaxation delay of 1-5 seconds between pulses.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. The spectral width usually covers 0-220 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : For a solid organic compound, direct infusion or introduction via a solid probe with heating can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS).
-
Ionization : Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like carboxylic acids, which can be analyzed in either positive or negative ion mode.
-
Mass Analysis : A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
References
A Technical Guide to the Purity and Characterization of 2-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and characterization of 2-Iodo-4-methoxybenzoic acid, a key intermediate in various synthetic applications. This document outlines its physicochemical properties, detailed analytical methodologies for its characterization, and a representative synthetic protocol.
Physicochemical and Purity Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [1][2] |
| Molecular Weight | 278.04 g/mol | [2] |
| CAS Number | 54435-09-5 | [1][3] |
| Melting Point | 174 °C | [4] |
| Purity (Typical) | ≥95% | [2] |
| Appearance | Brown crystals | [4] |
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 4-methoxyanthranilic acid followed by a Sandmeyer-type reaction with potassium iodide.[4]
Experimental Protocol:
-
Diazotization: 150 g of 4-methoxyanthranilic acid is suspended in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C. A solution of 62 g of sodium nitrite in 130 ml of water is added dropwise with stirring at 0-5°C over 30 minutes. The resulting diazonium salt solution is stirred for an additional 15 minutes at this temperature.[4]
-
Iodination: A solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid is then added dropwise at 3-6°C over 45 minutes.[4]
-
Reaction Completion and Isolation: The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2 hours. After cooling to room temperature, the precipitated brown crystals are collected by filtration and washed with water until neutral.[4]
-
Drying: The final product, 2-iodo-4-methoxy-benzoic acid, is dried under reduced pressure.[4]
Synthesis workflow for this compound.
Characterization Methodologies
Comprehensive characterization is crucial to confirm the identity and purity of this compound. The following are standard analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts will be influenced by the positions of the iodo and methoxy substituents on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule, with characteristic signals for the carboxylic carbon, the aromatic carbons, and the methoxy carbon.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[6]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol (General - GC-MS):
-
Sample Introduction: Inject a dilute solution of the compound in a volatile organic solvent into a Gas Chromatograph-Mass Spectrometer (GC-MS).[6]
-
Ionization: Use Electron Ionization (EI) at 70 eV.[6] The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (278.04 g/mol ).
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound. A reversed-phase method is typically suitable for this type of aromatic carboxylic acid.[7]
Experimental Protocol (General):
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.[8]
-
Mobile Phase: A mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[7]
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile. The purity is determined by the relative area of the main peak.
Analytical workflow for the characterization of this compound.
References
An In-Depth Technical Guide to the Applications of 2-Iodo-4-methoxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methoxybenzoic acid is a versatile halogenated aromatic compound that serves as a valuable building block in the synthesis of a variety of bioactive molecules. Its substituted phenyl ring provides a scaffold for the development of compounds with potential therapeutic applications. The presence of an iodine atom at the 2-position and a methoxy group at the 4-position allows for diverse chemical modifications, making it an attractive starting material in drug discovery and development. The iodine atom is a particularly useful functional group, enabling transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Ullmann reactions, which are pivotal in the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, focusing on its use in the synthesis of potential therapeutic agents targeting key biological pathways.
Core Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable precursor for the synthesis of compounds targeting a range of biological entities. Two prominent areas of application are in the development of thyroid hormone receptor antagonists and inhibitors of the eukaryotic translation initiation factor 4E (eIF4E).
Thyroid Hormone Receptor (TR) Antagonists
Derivatives of halo-methoxybenzoic acids have been investigated as antagonists of the thyroid hormone receptor (TR), which are of therapeutic interest for conditions such as hyperthyroidism. The general strategy involves the synthesis of diaryl ether structures, where the this compound moiety serves as a key building block. The iodine atom allows for the crucial carbon-oxygen bond formation through an Ullmann condensation reaction.
The thyroid hormone receptor is a nuclear receptor that, upon binding to thyroid hormones (T3 and T4), regulates the transcription of target genes involved in metabolism, growth, and development. In hyperthyroidism, excessive TR signaling leads to a hypermetabolic state. TR antagonists aim to block this signaling cascade.
Eukaryotic Translation Initiation Factor 4E (eIF4E) Inhibitors
The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis and is often dysregulated in cancer. Benzoic acid derivatives have been explored as inhibitors of the eIF4E/eIF4G interaction, which is crucial for the initiation of cap-dependent translation. This compound can serve as a scaffold for the synthesis of such inhibitors. The iodo-group can be functionalized, for instance, through a Suzuki-Miyaura coupling reaction to introduce various aryl or heteroaryl moieties, allowing for the exploration of the structure-activity relationship (SAR).
The eIF4E protein is a critical node in signaling pathways that are frequently hyperactivated in cancer, such as the PI3K/Akt/mTOR and Ras/MAPK pathways. By inhibiting eIF4E, the translation of key oncogenic proteins can be suppressed, leading to anti-tumor effects.[1][2][3][4][5]
Quantitative Data
| Compound ID | Structure | Target | Assay | Activity (IC₅₀) | Reference |
| Analog 1 | 3,5-dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid | Thyroid Hormone Receptor α (TRα) | T3-stimulated reporter gene | Antagonist activity | [6] |
| Thyroid Hormone Receptor β (TRβ) | T3-stimulated reporter gene | Weak partial antagonist | [6] |
Experimental Protocols
The following are detailed experimental protocols adapted for the use of this compound in the synthesis of the aforementioned classes of compounds.
Synthesis of a Potential Thyroid Hormone Receptor Antagonist
This multi-step synthesis is adapted from the procedure for the corresponding bromo-analog.
Step 1: Demethylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-iodo-4-hydroxybenzoic acid.
Step 2: Esterification of 2-Iodo-4-hydroxybenzoic acid
-
Suspend 2-iodo-4-hydroxybenzoic acid (1.0 eq) in methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to give methyl 2-iodo-4-hydroxybenzoate.
Step 3: Ullmann Condensation
-
To a reaction vessel, add methyl 2-iodo-4-hydroxybenzoate (1.0 eq), the desired substituted phenol (1.2 eq), copper(I) iodide (CuI) (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline) (0.2 eq), and a base (e.g., cesium carbonate) (2.0 eq).
-
Add a high-boiling point polar solvent (e.g., N,N-dimethylformamide).
-
Heat the reaction mixture at 100-140 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain the coupled ester.
Step 4: Hydrolysis
-
Dissolve the coupled ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (3.0 eq).
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent, dry, and concentrate to yield the final potential TR antagonist.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds
This is a general protocol for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the biaryl-4-methoxybenzoic acid derivative.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is primarily derived from the presence of the iodo-substituent, which facilitates key carbon-carbon and carbon-heteroatom bond-forming reactions, essential for the construction of complex molecular scaffolds found in many therapeutic agents. The applications in the synthesis of potential thyroid hormone receptor antagonists and eIF4E inhibitors highlight its importance in developing novel treatments for a range of diseases, including metabolic disorders and cancer. The provided synthetic protocols offer a foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design and synthesis of a thyroid hormone receptor (TR) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Iodo-4-methoxybenzoic Acid in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, the selection of versatile and strategically functionalized intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). 2-Iodo-4-methoxybenzoic acid, a readily accessible aromatic compound, has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive carboxylic acid, an activatable iodide, and an electron-donating methoxy group, offers a trifecta of chemical handles for diverse synthetic transformations. This technical guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its role as a precursor in the synthesis of targeted cancer therapeutics and its utility in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling. Through a detailed examination of reaction mechanisms, step-by-step protocols, and strategic considerations, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Molecular Architecture and Strategic Value of this compound
This compound (CAS No: 54435-09-5) is a crystalline solid with the molecular formula C₈H₇IO₃.[1][2] Its strategic value in pharmaceutical synthesis is rooted in the orthogonal reactivity of its three key functional groups. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or conversion to other functional groups. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring and can be a key pharmacophoric element in the final drug molecule.[3] Most importantly, the iodine atom at the ortho position to the carboxylic acid serves as a versatile linchpin for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[4]
The inherent reactivity of the carbon-iodine bond makes it an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are cornerstones of modern pharmaceutical synthesis.[5][6] This guide will delve into the practical applications of this versatile intermediate, with a focus on its conversion to key precursors for API synthesis and its direct use in sophisticated coupling strategies.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 54435-09-5 | [2] |
| Molecular Formula | C₈H₇IO₃ | [2] |
| Molecular Weight | 278.04 g/mol | [2] |
| Appearance | Brown to off-white crystalline powder | [7] |
| Melting Point | 174 °C | [7] |
| Purity | Typically ≥95% | [2] |
The synthesis of this compound is commonly achieved via a Sandmeyer-type reaction starting from 4-methoxyanthranilic acid. This well-established protocol provides a reliable and scalable route to this key intermediate.[7]
Detailed Synthesis Protocol for this compound
This protocol is adapted from established literature procedures.[7]
Materials:
-
4-methoxyanthranilic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Potassium iodide
-
5-N Sulfuric acid
-
Water
Procedure:
-
Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.
-
Slowly add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes, maintaining the temperature between 0-5°C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
-
Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.
-
Add the potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, keeping the temperature between 3-6°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly heat the mixture to reflux and maintain reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Collect the precipitated brown crystals by filtration and wash with water until the filtrate is neutral.
-
Dry the product under reduced pressure to yield this compound.
Application in the Synthesis of Trametinib: A Case Study
Trametinib (Mekinist®) is a potent and selective inhibitor of MEK1 and MEK2 kinases, which are key components of the MAPK signaling pathway.[8] It is used in the treatment of various cancers, including melanoma.[9] A crucial building block in the synthesis of Trametinib is 2-fluoro-4-iodoaniline.[10] While not a direct descendant, this compound can be considered a strategic precursor to this key intermediate through a series of well-established synthetic transformations.
Synthetic Pathway from this compound to a Key Trametinib Precursor
The conversion of a benzoic acid to an aniline can be achieved through rearrangements such as the Hofmann or Curtius rearrangement.[1][4] These reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. The following workflow outlines a plausible synthetic route.
Caption: Plausible synthetic workflow from this compound to a key Trametinib intermediate.
The Curtius Rearrangement: A Key Transformation
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1] This reaction is particularly useful for converting carboxylic acids to primary amines with the loss of one carbon atom.[7]
Mechanism Overview: The reaction is believed to be a concerted process where the R-group migrates to the nitrogen atom as nitrogen gas is eliminated. This migration occurs with full retention of the configuration of the migrating group.[1]
Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea: A Core Trametinib Fragment
The key intermediate, 2-fluoro-4-iodoaniline, is then used to construct N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a central component of the Trametinib molecule.[2]
Experimental Protocol:
-
Dissolve 2-fluoro-4-iodoaniline in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyclopropyl isocyanate in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
This intermediate is then further elaborated through a series of cyclization and condensation reactions to yield the final Trametinib API.[11]
The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is highly valued in pharmaceutical synthesis for its ability to construct carbon-carbon bonds under mild conditions. Derivatives of this compound are excellent substrates for this transformation due to the high reactivity of the carbon-iodine bond.
General Workflow for a Sonogashira Coupling Reaction
Caption: Generalized workflow for a Sonogashira coupling reaction.
Mechanistic Insights into the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide (the derivative of this compound) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
The Cu(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step.
-
Exemplary Protocol for a Sonogashira Coupling with a 2-Iodoaniline Derivative
This protocol is a representative example of a Sonogashira coupling involving an iodoaniline derivative, which can be conceptually applied to derivatives of this compound.[3]
Materials:
-
o-Iodoaniline derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., (PPh₃)₂CuBH₄)
-
Base (e.g., DBU)
-
Anhydrous solvent (e.g., DMF or toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the o-iodoaniline derivative and the terminal alkyne in the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Add the palladium catalyst and the copper(I) co-catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the pharmaceutical industry. Its strategically positioned functional groups provide a robust platform for the synthesis of complex molecular architectures. As demonstrated through the synthetic strategy towards the anticancer drug Trametinib, this compound can serve as a key starting material for the preparation of crucial API precursors. Furthermore, its utility in powerful C-C bond-forming reactions like the Sonogashira coupling underscores its importance in modern drug discovery and development. The methodologies and insights presented in this guide are intended to empower researchers and scientists to effectively harness the synthetic potential of this compound in their pursuit of novel therapeutic agents.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid Derivatives and Their Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Among these, 2-iodo-4-methoxybenzoic acid and its derivatives are emerging as a promising class of compounds with a wide spectrum of potential biological activities. The presence of the iodo group at the ortho position and a methoxy group at the para position of the benzoic acid core provides a unique combination of steric and electronic properties, making these derivatives attractive candidates for drug discovery. The iodine atom can participate in halogen bonding and offers a site for further chemical modification, while the methoxy group can influence the compound's lipophilicity and metabolic stability.
This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this compound derivatives. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for the treatment of various diseases.
Synthesis of this compound and Its Derivatives
The synthetic accessibility of this compound and its derivatives is a key factor in their potential for drug development. The core structure can be synthesized from readily available starting materials, and a variety of derivatives, including amides and esters, can be prepared through straightforward chemical transformations.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 4-methoxyanthranilic acid.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Materials: 4-methoxyanthranilic acid, concentrated hydrochloric acid, sodium nitrite, potassium iodide, 5-N sulfuric acid, water.
-
Procedure:
-
Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.
-
Add a solution of 62 g of sodium nitrite in 130 ml of water dropwise with stirring at 0-5°C over 30 minutes to form the diazonium salt.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
-
Add a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid dropwise at 3-6°C over 45 minutes.
-
Stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature, filter the precipitated brown crystals, and wash with water until neutral.
-
Dry the filter cake under reduced pressure to obtain this compound.
-
Synthesis of this compound Derivatives: Amides and Esters
The carboxylic acid functionality of this compound serves as a convenient handle for the synthesis of a wide range of derivatives. Amides and esters are among the most common derivatives explored in drug discovery due to their diverse physicochemical properties and ability to interact with biological targets.
General Workflow for the Synthesis of Amide and Ester Derivatives:
Experimental Protocol: Synthesis of 2-Iodo-4-methoxybenzoyl Chloride
-
Materials: this compound, thionyl chloride or oxalyl chloride, catalytic N,N-dimethylformamide (DMF), anhydrous solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
To a solution of this compound in an anhydrous solvent, add an excess of thionyl chloride or oxalyl chloride.
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete (cessation of gas evolution).
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 2-iodo-4-methoxybenzoyl chloride, which can often be used in the next step without further purification.
-
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 2-Iodo-4-methoxybenzamides
-
Materials: 2-iodo-4-methoxybenzoyl chloride, a primary or secondary amine, a base (e.g., triethylamine or pyridine), anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve the amine and the base in an anhydrous solvent.
-
Add a solution of 2-iodo-4-methoxybenzoyl chloride in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with acidic and basic aqueous solutions, followed by brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
-
Experimental Protocol: General Procedure for the Synthesis of this compound Esters
-
Materials: 2-iodo-4-methoxybenzoyl chloride, an alcohol, a base (e.g., pyridine or triethylamine), anhydrous solvent.
-
Procedure:
-
Dissolve the alcohol and the base in an anhydrous solvent.
-
Add a solution of 2-iodo-4-methoxybenzoyl chloride in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction similarly to the amide synthesis.
-
Purify the crude product by distillation, recrystallization, or column chromatography.
-
Potential Therapeutic Applications
Derivatives of benzoic acid have been investigated for a wide array of therapeutic applications, and the unique structural features of this compound derivatives make them promising candidates for several indications.
Anticancer Activity
The antiproliferative activity of benzoic acid derivatives against various cancer cell lines is well-documented. While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential as anticancer agents. For instance, certain 2-amino-N-methoxybenzamide derivatives have shown potent antitumor activity with IC50 values in the nanomolar range against non-small cell lung cancer cell lines.
Table 1: Illustrative Anticancer Activity of Structurally Related Benzamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 2-Amino-N-methoxybenzamide Derivative | A549 (Lung) | 0.095 |
| N-Aryl-N'-arylmethylurea Derivative | A549 (Lung) | < 5 |
| N-Aryl-N'-arylmethylurea Derivative | HCT116 (Colon) | < 3 |
Note: Data presented is for structurally related compounds and serves as an indication of potential activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Activity
Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The lipophilicity and electronic properties of this compound derivatives can be tuned by modifying the ester or amide substituent, potentially leading to compounds with potent and selective antimicrobial activity. While specific data for iodo-substituted derivatives is limited, studies on related 4-methoxybenzylamides have demonstrated their potential.
Table 2: Illustrative Antimicrobial Activity of Structurally Related Amide Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 125 |
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 31.25 |
| N-(4-methoxybenzyl)oleamide | Alternaria sp. | 31.25 |
Note: Data presented is for structurally related compounds and serves as an indication of potential activity.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density.
-
Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The diverse structures that can be generated from the this compound scaffold make these derivatives promising candidates for screening against a variety of enzymatic targets.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Principle: The activity of an enzyme is measured by monitoring the change in absorbance as a substrate is converted into a colored product. The effect of an inhibitor is determined by measuring the reduction in the rate of this reaction.
-
Procedure:
-
Reaction Setup: In a microplate well or cuvette, combine the assay buffer, the enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the change in absorbance over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Potential Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. Several key signaling pathways have been implicated in the activities of related benzoic acid derivatives.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in several types of cancer. Inhibition of this pathway is a validated strategy for cancer therapy. Methoxybenzamide derivatives have been shown to inhibit the Hh pathway by targeting the Smoothened (Smo) receptor.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is another fundamental signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.
MAPK and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the regulation of inflammation, cell survival, and proliferation. Aberrant activation of these pathways is implicated in cancer and inflammatory diseases.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the discovery of new therapeutic agents. Their synthetic tractability allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. While research into the specific biological activities of these iodo-substituted derivatives is still in its early stages, the data from structurally related compounds suggest significant potential in the areas of oncology, infectious diseases, and inflammatory disorders.
Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound amides and esters to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be critical for their advancement as clinical candidates. The information presented in this technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of this intriguing class of molecules.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and detailed handling protocols for 2-Iodo-4-methoxybenzoic acid (CAS No. 54435-09-5). The following sections outline the compound's properties, potential hazards, and the necessary precautions for its use in a laboratory setting, ensuring the safety of all personnel.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and pesticides.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [1][2] |
| Molecular Weight | 278.04 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 170-174 °C | [1][4] |
| Solubility | Slightly soluble in water, more soluble in organic solvents. | [1] |
| Purity | ≥95% | [2][3] |
| Storage Temperature | 4°C, protect from light. | [2] |
Hazard Identification and Safety Precautions
While considered to have low toxicity, this compound is still an organic compound that requires careful handling to avoid potential health hazards.[1] It is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[5][6]
GHS Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent contact with the skin and eyes, as well as to avoid inhalation of dust or aerosols.[6]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Must conform to EN166 (EU) or NIOSH (US) approved standards.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use and dispose of them properly after handling.[6][7] |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dust should be used. | Ensure adequate ventilation to minimize inhalation of dust or vapors.[1][7] |
Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
-
Handling: Avoid contact with skin, eyes, and clothing.[1][9] Avoid formation of dust and aerosols.[7] Provide appropriate exhaust ventilation at places where dust is formed.[7] Wash hands thoroughly after handling.[10]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[1][8] Store in a cool, dry area away from incompatible materials such as strong oxidizing agents and strong acids.[1][8] The recommended storage temperature is 2-8 °C.[8]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[7][8] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7][8] |
Accidental Release and Firefighting Measures
Accidental Release:
-
Wear appropriate personal protective equipment.[7]
-
Avoid dust formation.[7]
-
Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]
-
Do not let the product enter drains.[7]
Firefighting:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[7]
-
Wear self-contained breathing apparatus for firefighting if necessary.[7]
-
Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen iodide.[8]
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from a known procedure.[4]
Materials:
-
4-methoxy-anthranilic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Potassium iodide
-
5-N sulfuric acid
-
Water
Procedure:
-
Suspend 150 g of 4-methoxy-anthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0° C.
-
Add a solution of 62 g of sodium nitrite in 130 ml of water dropwise with stirring at 0°-5° C over 30 minutes.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0°-5° C.
-
Add a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid dropwise at 3°-6° C over 45 minutes.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the mixture slowly to reflux and boil for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the precipitated brown crystals and wash them with water until neutral.
-
Dry the filter cake under reduced pressure to obtain 2-iodo-4-methoxy-benzoic acid.
Diagrams
The following diagrams illustrate key workflows for the safe handling and synthesis of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. prepchem.com [prepchem.com]
- 5. gustavus.edu [gustavus.edu]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ehs.com [ehs.com]
A Technical Guide to 2-Iodo-4-methoxybenzoic Acid: Sourcing, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of 2-Iodo-4-methoxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Commercial Availability and Suppliers
This compound (CAS No. 54435-09-5) is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 95%, making it suitable for most research and development applications. The table below summarizes the offerings from several prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| Amerigo Scientific | 54435-09-5 | C₈H₇IO₃ | 278.04 | 95% | Specialist distributor for life sciences.[1] |
| ChemScene | 54435-09-5 | C₈H₇IO₃ | 278.04 | ≥95% | Offers custom synthesis and commercial production services.[2] |
| Apollo Scientific | 54435-09-5 | C₈H₇IO₃ | 278.04 | 97% | Provides various quantities from milligrams to hundreds of grams. |
| BLD Pharm | 54435-09-5 | C₈H₇IO₃ | 278.04 | - | Online ordering available with potential for special offers.[3] |
| Sigma-Aldrich | 54435-09-5 | C₈H₇IO₃ | 278.04 | - | Provides technical documents and peer-reviewed paper references.[1] |
| ChemicalBook | 54435-09-5 | C₈H₇IO₃ | 278.04 | - | Lists multiple suppliers and provides chemical properties. |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the diazotization of 4-methoxyanthranilic acid followed by a Sandmeyer-type reaction with potassium iodide.[4]
Experimental Protocol:
Materials:
-
4-methoxyanthranilic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Potassium iodide
-
5-N Sulfuric acid
-
Water
Procedure:
-
Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.
-
To this suspension, add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes, maintaining the temperature between 0-5°C with constant stirring.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
-
In a separate flask, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.
-
Add the potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, keeping the temperature between 3-6°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Slowly heat the mixture to reflux and maintain reflux for 2 hours.
-
Cool the mixture to room temperature, which will cause the product to precipitate as brown crystals.
-
Collect the crystals by filtration and wash them with water until the filtrate is neutral.
-
Dry the filter cake under reduced pressure to yield this compound.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in the field of drug discovery. Its utility in the construction of complex biaryl systems, such as those found in combretastatin analogs, highlights its importance for medicinal chemists. The experimental protocols and workflows provided in this guide offer a foundational understanding for the synthesis and application of this valuable chemical intermediate.
References
Methodological & Application
Suzuki-Miyaura coupling protocol using 2-Iodo-4-methoxybenzoic acid
An Application Guide for the Synthesis of Biaryl Carboxylic Acids via Suzuki-Miyaura Coupling
Topic: Suzuki-Miyaura Coupling Protocol using 2-Iodo-4-methoxybenzoic Acid
Introduction: The Strategic Importance of Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, culminating in the 2010 Nobel Prize in Chemistry for Akira Suzuki.[1] Its power lies in the versatile construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a specific, yet highly relevant, application: the coupling of This compound . This substrate presents a unique set of chemical characteristics that require careful consideration for successful synthesis:
-
Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > OTf >> Cl) for the initial, crucial step of oxidative addition to the palladium catalyst.[5]
-
Electron-Donating Methoxy Group: The para-methoxy group enriches the aromatic ring with electron density, which can slightly decrease the rate of oxidative addition compared to electron-deficient systems.[5]
-
Ortho-Carboxylic Acid: This functional group introduces steric bulk adjacent to the reaction center and possesses an acidic proton. Its presence demands a judicious choice of base to avoid unwanted side reactions while ensuring the deprotonation necessary for aqueous solubility and preventing interference with the catalytic cycle.
By understanding and addressing these substrate-specific nuances, researchers can reliably synthesize complex biaryl carboxylic acids, valuable intermediates in drug development and materials science.
The Catalytic Engine: Unraveling the Suzuki-Miyaura Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three fundamental steps, which continuously regenerate the active palladium(0) catalyst.[6]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated palladium(0) complex into the carbon-iodine bond of this compound. This irreversible step forms a stable, square-planar palladium(II) intermediate.[1][5]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the organoboron reagent to the palladium(II) center. This process is critically dependent on activation by a base.[2] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily exchanges its organic group with the halide on the palladium complex.[7][8][9]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands attached to the palladium(II) center. This forms the new C-C bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the cycle.[1][5]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-iodo-4-methoxybenzoic acid, a versatile building block in organic synthesis. The protocols focus on three key transformations: Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon bonds in the development of pharmaceuticals and other complex organic molecules.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the importance of these reactions.[1][2] this compound is a valuable substrate for these transformations due to the presence of a reactive aryl iodide and a carboxylic acid moiety, which can be a key pharmacophore or a handle for further functionalization.
This guide outlines detailed procedures for coupling this compound with boronic acids (Suzuki-Miyaura), alkenes (Heck), and terminal alkynes (Sonogashira), providing a robust starting point for the synthesis of a diverse range of substituted benzoic acid derivatives.
General Reaction Mechanisms
The catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions share common fundamental steps involving a palladium(0)/palladium(II) cycle.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below.
Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3]
General Reaction Scheme
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))[4]
-
Solvent (e.g., a mixture of 1,4-Dioxane and Water, or Toluene and Water)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., Dioxane:Water 4:1). Degas the mixture by bubbling with an inert gas for 15-20 minutes. Subsequently, add the palladium catalyst (0.01-0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 2M HCl to a pH < 7, which should precipitate the product.[4]
-
Purification: Collect the precipitate by filtration. The filtrate can be extracted with an organic solvent like ethyl acetate (3 x 20 mL).[4] The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3] The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of related aryl iodides. These can serve as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,2-Dimethoxyethane/Water (3:1) | 80 | 6 | 95 | [4] |
| 2 | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (20) | K₂CO₃ | 1,4-Dioxane/Water (4:1) | 80 | 16 | 78 | [5] |
| 3 | 2'-Iodo-2-(2-methoxyphenyl)acetophenone | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/Water (4:1) | 90 | 12 | ~85-95 | [3] |
Heck Coupling
The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[6]
General Reaction Scheme
Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate, n-butyl acrylate)
-
Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)₂))
-
Ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃))
-
Base (e.g., Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃))[7]
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent.
-
Reagent Addition: Add the base (2.0 equiv.), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%). Finally, add the alkene (1.2-1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction is typically complete within 2-24 hours.[6] Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Quantitative Data Summary
The following table provides representative conditions for Heck couplings of similar aryl iodides.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzyl alcohol | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | >90 | [6] |
| 2 | N-Trityl-4-iodo-1H-imidazole | Methyl acrylate | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | MeCN | 80-100 | 12 | 78 | [9] |
| 3 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100-110 | 4-12 | Not specified | [7] |
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[10]
General Reaction Scheme
Experimental Protocol
This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂))
-
Copper co-catalyst (e.g., Copper(I) iodide (CuI))
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).
-
Solvent and Reagent Addition: Add the solvent and the amine base. Stir for a few minutes, then add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data Summary
The table below outlines typical conditions for Sonogashira couplings of related substrates.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | Not specified | RT | Not specified | [11] |
| 2 | Iodobenzene | Phenylacetylene | Pd/C | CuI | K₂CO₃ | PEG-400 | 100 | 92 | [12] |
| 3 | 2-Iodo-5-methoxy-1,3-diiodobenzene | 1-Ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 69 (double coupling) | [13] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many of the solvents used are flammable and should be handled with care.
-
Reactions under an inert atmosphere require proper handling techniques (e.g., Schlenk line or glovebox).
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These protocols provide a foundation for the successful application of palladium-catalyzed cross-coupling reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nobelprize.org [nobelprize.org]
- 3. benchchem.com [benchchem.com]
- 4. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Application Notes & Protocols: Sonogashira Coupling of 2-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][4][5] The reaction's value lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][6]
This guide provides a detailed examination of the Sonogashira coupling as applied to a specific and functionally rich substrate: 2-Iodo-4-methoxybenzoic acid. This substrate presents unique considerations due to the presence of both an electron-donating methoxy group and an electron-withdrawing (and potentially coordinating) carboxylic acid group, ortho to the reactive C-I bond. Understanding how these features influence catalyst selection, base, solvent, and temperature is critical for achieving high yields and purity.
We will explore both classical and copper-free Sonogashira conditions, offering protocols that can be adapted to a variety of terminal alkyne coupling partners. The causality behind each experimental choice will be explained to empower researchers to troubleshoot and optimize their specific applications.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
While the precise mechanism can be complex and is not fully understood, the Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex. This is often the rate-limiting step and is influenced by the electronic nature of the aryl halide. The resulting Pd(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the Pd(0) catalyst.
-
Copper Cycle: In the presence of a base, the terminal alkyne is deprotonated. The resulting acetylide then reacts with a Cu(I) salt to form a copper(I) acetylide intermediate. This species is crucial for transferring the acetylide group to the palladium center.
The interplay between these two cycles is essential for the efficiency of the classic Sonogashira reaction. However, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling), which has prompted the development of copper-free protocols.[1][7]
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Heck Reaction of 2-Iodo-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, finding broad application in the production of pharmaceuticals, agrochemicals, and advanced materials. The reaction generally proceeds with high stereoselectivity, typically affording the E-isomer of the resulting substituted alkene.[2]
This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of 2-Iodo-4-methoxybenzoic acid with various alkenes. The presence of both a carboxylic acid and a methoxy group on the aromatic ring, as well as the ortho-iodide, presents unique considerations for reaction optimization. These notes are intended to serve as a comprehensive guide for researchers utilizing this important transformation.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1] The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form an arylpalladium(II) complex.[3]
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond.[3]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[2]
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocols
The following is a generalized protocol for the Heck reaction of this compound with an alkene, such as n-butyl acrylate. This protocol is based on established methodologies for similar substrates and should be optimized for specific applications.[4]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (e.g., 2 mol%), and a suitable ligand such as Triphenylphosphine (e.g., 4 mol%).
-
Add the base (e.g., Triethylamine, 2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Add the alkene (1.2-1.5 equiv) to the mixture via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80-120 °C.
-
Monitor the reaction progress by an appropriate method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound with representative alkenes. The data is compiled from analogous reactions reported in the literature and serves as a starting point for optimization.
Table 1: Heck Reaction of this compound with n-Butyl Acrylate
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.5) | DMF | 100 | 12 | ~85 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2.0) | MeCN | 80 | 18 | ~78 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 8 | ~90 |
Table 2: Heck Reaction of this compound with Styrene
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.5) | DMF | 110 | 16 | ~88 |
| 2 | Pd(PPh₃)₄ (3) | - | NaOAc (3.0) | DMA | 120 | 12 | ~82 |
| 3 | Pd/C (5) | - | K₂CO₃ (2.0) | NMP | 130 | 24 | ~75 |
Visualizations
Diagram 1: Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle for the Heck reaction.
Diagram 2: Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-4-methoxybenzoic acid
Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The specific application of this methodology to functionalized substrates, such as 2-Iodo-4-methoxybenzoic acid, is of significant interest in drug discovery and development for the construction of complex molecular architectures.
This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the specific challenges posed by the presence of a carboxylic acid moiety and the electron-rich nature of the aryl iodide.
Mechanistic Considerations and Strategic Approach
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4] The key steps include oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[4]
The Challenge of the Carboxylic Acid Group
The primary challenge in the amination of this compound is the presence of the acidic carboxylic acid proton. Strong bases, such as sodium tert-butoxide (NaOtBu), commonly employed in Buchwald-Hartwig reactions, can deprotonate the carboxylic acid. The resulting carboxylate can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of undesired side products.
To circumvent this issue, two primary strategies are recommended:
-
Use of a Tolerant Base: Employing a base that is strong enough to deprotonate the amine in the catalytic cycle but less likely to cause detrimental side reactions with the carboxylic acid is crucial. Lithium bis(trimethylsilyl)amide (LiHMDS) has emerged as an effective base for reactions involving substrates with protic functional groups.[4]
-
In Situ Protection of the Carboxylic Acid: A "traceless" protecting group strategy can be employed where the carboxylic acid is transiently converted to a silyl ester in situ. This is typically achieved by adding a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), to the reaction mixture. The resulting silyl ester is less acidic and less likely to interfere with the catalytic cycle. The silyl group is then readily cleaved during aqueous workup.
Visualizing the Catalytic Pathway
The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanistic framework.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are designed for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. The choice between Protocol A and Protocol B will depend on the specific amine and the availability of reagents.
Reagent and Solvent Selection
| Component | Recommendation | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 | A highly active and versatile precatalyst suitable for a broad range of amines and functionalized aryl halides. The BrettPhos ligand is a bulky, electron-rich phosphine that promotes efficient oxidative addition and reductive elimination. |
| Amine | Primary or Secondary Amine | The reaction is applicable to a wide variety of amines. |
| Base | LiHMDS (1.0 M in THF) | A strong, non-nucleophilic base that is well-tolerated by protic functional groups like carboxylic acids. |
| Solvent | Tetrahydrofuran (THF) or 1,4-Dioxane (anhydrous) | Aprotic polar solvents that are commonly used and effective for Buchwald-Hartwig aminations. |
| Silylating Agent (for Protocol B) | N,O-Bis(trimethylsilyl)acetamide (BSA) | An efficient reagent for the in situ silylation of the carboxylic acid. |
Protocol A: Direct Amination using LiHMDS
This protocol is suitable for many primary and secondary amines and is procedurally simpler.
Workflow Diagram:
Caption: Experimental workflow for Protocol A.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous THF (or 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the aryl iodide. Add the amine (1.2 equiv).
-
Base Addition: Slowly add LiHMDS (1.0 M solution in THF, 2.5 equiv) dropwise to the stirred reaction mixture at room temperature. A color change is often observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion as monitored by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Adjust the pH to ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with 1% acetic acid).
Protocol B: In Situ Silylation Approach
This protocol is recommended for particularly sensitive amines or when Protocol A gives suboptimal results.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial with a magnetic stir bar, add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Silylation: Add anhydrous THF (or 1,4-dioxane) and N,O-Bis(trimethylsilyl)acetamide (BSA, 2.2 equiv). Stir at room temperature for 30 minutes.
-
Catalyst and Reagent Addition: To the mixture, add the amine (1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and a milder base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol A. The silyl ester will be cleaved during the acidic workup.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | - Insufficiently anhydrous conditions- Inactive catalyst- Sterically hindered amine | - Ensure all reagents and solvents are dry.- Use a fresh batch of precatalyst.- Increase reaction temperature or time. Consider a more active ligand if necessary. |
| Side Product Formation | - Decarboxylation of starting material- Hydrodehalogenation | - Use milder reaction conditions (lower temperature).- Ensure an efficient inert atmosphere to minimize water. |
| Poor Product Recovery | - Product solubility in the aqueous phase during workup | - Ensure the aqueous layer is sufficiently acidified to protonate the product's carboxylic acid, making it more soluble in the organic phase. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of valuable N-aryl anthranilic acid derivatives. By carefully selecting the appropriate catalyst system and base, particularly one that is tolerant of the acidic carboxylic acid functionality, this reaction can be performed with high efficiency. The protocols provided herein offer robust starting points for researchers in synthetic and medicinal chemistry.
References
Application Note and Protocols for the Esterification of 2-Iodo-4-methoxybenzoic acid to its Methyl Ester
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Methyl 2-Iodo-4-methoxybenzoate
Methyl 2-iodo-4-methoxybenzoate is a key building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and complex molecular architectures. The presence of an electron-donating methoxy group and an electron-withdrawing iodo substituent on the benzene ring, in addition to the reactive methyl ester functionality, makes it a versatile intermediate for a variety of cross-coupling reactions and further functional group transformations. This application note provides a comprehensive guide to the synthesis of methyl 2-iodo-4-methoxybenzoate via the Fischer-Speier esterification of 2-iodo-4-methoxybenzoic acid, a classic and robust method in organic chemistry.[1]
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[1][2] The reaction is reversible, and its equilibrium nature necessitates strategic choices to drive the reaction towards the desired ester product.[3][4][5]
The mechanism proceeds through several key, reversible steps:[6]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack by the Alcohol: The nucleophilic oxygen atom of the alcohol (in this case, methanol) attacks the now highly electrophilic carbonyl carbon.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.[6] This step is crucial as it transforms a poor leaving group (-OH) into a good leaving group (H₂O).
-
Elimination of Water: The departure of a water molecule results in the formation of a protonated ester.[6]
-
Deprotonation: The final step involves the deprotonation of the protonated ester, typically by a molecule of the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.[3][6]
To favor the formation of the ester, an excess of the alcohol (methanol) is typically used, shifting the equilibrium to the product side in accordance with Le Châtelier's principle.[8]
Experimental Protocol: Synthesis of Methyl 2-Iodo-4-methoxybenzoate
This protocol details the laboratory-scale synthesis of methyl 2-iodo-4-methoxybenzoate from this compound using a classic Fischer esterification approach.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₈H₇IO₃ | 278.04 | 5.0 g (17.98 mmol) | Starting material. |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | Reagent and solvent. |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 1.0 mL | Catalyst. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying. |
| Diethyl Ether or Ethyl Acetate | - | - | As needed | Extraction solvent. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 17.98 mmol).
-
Addition of Reagents: To the flask, add anhydrous methanol (50 mL). Stir the mixture until the acid is fully dissolved. Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.[9] Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 2-iodo-4-methoxybenzoate.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of methyl 2-iodo-4-methoxybenzoate.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is ensured through several checkpoints and analytical validations:
-
In-process Monitoring: The use of Thin Layer Chromatography (TLC) allows for real-time monitoring of the reaction's progress. By comparing the spots of the starting material, the reaction mixture, and a co-spot, one can determine the extent of conversion and identify the formation of the product.
-
Neutralization Confirmation: During the washing step with sodium bicarbonate, the cessation of CO₂ evolution indicates the complete neutralization of the acid catalyst and any unreacted carboxylic acid.[9]
-
Product Characterization: The identity and purity of the final product, methyl 2-iodo-4-methoxybenzoate, must be confirmed through a suite of analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the characteristic ester carbonyl stretch.
-
Expertise & Experience: Beyond the Written Steps
While the protocol is straightforward, a seasoned chemist's experience offers valuable insights for success:
-
Anhydrous Conditions: The use of anhydrous methanol is crucial. Since water is a product of the esterification, its presence at the start of the reaction will hinder the forward reaction and reduce the yield.
-
Catalyst Choice: While sulfuric acid is a common and effective catalyst, other strong acids like p-toluenesulfonic acid can also be used.[2] The choice may depend on the scale of the reaction and the ease of removal during workup.
-
Driving the Equilibrium: For sterically hindered or less reactive benzoic acids, more aggressive methods to drive the equilibrium may be necessary. This can include the use of a Dean-Stark apparatus to azeotropically remove water if a suitable solvent is used.[8] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for the esterification of substituted benzoic acids.[4][5][10]
-
Alternative Methylation: While Fischer esterification is cost-effective, other methods exist. For instance, reaction with iodomethane in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile can also yield the methyl ester.[11] This method is often milder but may be more expensive for large-scale synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. jps.usm.my [jps.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. prepchem.com [prepchem.com]
- 10. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 11. 2-Iodo-4-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2-Iodo-4-methoxybenzoic acid as a starting material. Biaryl scaffolds are crucial structural motifs in numerous pharmaceuticals and functional materials. The methods detailed herein focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Heck reactions, as well as the copper-catalyzed Ullmann condensation, offering a range of strategies to access these valuable compounds.
Introduction
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in drug discovery and materials science. This compound is a readily available starting material that can be effectively employed in various cross-coupling reactions to generate diverse biaryl structures. This document outlines optimized protocols for the most common and effective of these transformations. Challenges associated with the presence of the carboxylic acid functionality, such as potential catalyst inhibition and decarboxylation, are addressed through careful selection of reaction conditions.[1]
I. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, involving the palladium-catalyzed coupling of an organohalide with an organoboron compound.[2] It is favored for its mild reaction conditions and tolerance of a wide range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. Yields are estimated based on reactions with similar substrates.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxy-2-phenylbenzoic acid | 85-95 |
| 2 | 4-Methylphenylboronic acid | 4-Methoxy-2-(p-tolyl)benzoic acid | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid | 82-92 |
| 4 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-4-methoxybenzoic acid | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), Palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the degassed dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Use of 2-Iodo-4-methoxybenzoic Acid in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of 2-Iodo-4-methoxybenzoic Acid in Heterocyclic Chemistry
This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its structure incorporates three key functional handles: an aryl iodide, a carboxylic acid, and a methoxy group. This trifecta of reactivity allows for a programmed and sequential introduction of molecular complexity, making it an invaluable precursor in medicinal chemistry and drug development.
The aryl iodide is primed for a host of powerful transition-metal-catalyzed cross-coupling reactions, including Sonogashira, Heck, Suzuki, and Buchwald-Hartwig reactions. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, providing a convenient anchor point for introducing diversity and directing intramolecular cyclizations. Finally, the electron-donating methoxy group at the 4-position influences the electronic properties of the benzene ring, impacting reaction rates and regioselectivity, and serves as a key structural feature in many biologically active target molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes, field-proven insights, and step-by-step protocols for leveraging this compound in the synthesis of high-value oxygen and nitrogen-containing heterocycles.
Core Synthetic Strategies and Applications
The primary utility of this compound lies in its application as a scaffold for "coupling-and-cyclization" strategies. These tandem or one-pot processes offer significant advantages in terms of synthetic efficiency, reducing the number of purification steps and improving overall yield. The main applications covered in this guide are the synthesis of benzofurans and isoquinolinones, two privileged heterocyclic cores in pharmaceutical chemistry.
Table 1: Overview of Key Heterocycle Syntheses from this compound Derivatives
| Heterocyclic Core | Key Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Scaffold |
| Benzofuran | Sonogashira Coupling & Annulation | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 2-Substituted-6-methoxybenzofuran |
| Isoquinolinone | Amidation & Intramolecular Heck Cyclization | Alkene (e.g., Allylamine) | Pd(OAc)₂ / PPh₃ | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one |
| Isoquinolinone | Amidation & Intramolecular Sonogashira Cyclization | Terminal Alkyne (e.g., Propargylamine) | Pd(PPh₃)₂Cl₂ / CuI | 7-Methoxyisoquinolin-1(2H)-one |
Application I: Synthesis of 6-Methoxybenzofurans via Tandem Sonogashira Coupling and Annulation
The synthesis of benzofurans is a cornerstone application of ortho-iodoaromatic compounds. A particularly efficient route involves a palladium- and copper-catalyzed Sonogashira coupling of a this compound derivative with a terminal alkyne, followed by an intramolecular cyclization (annulation). The carboxylic acid is typically esterified prior to the coupling to prevent interference with the basic conditions of the reaction.
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl iodide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex. The resulting diorganopalladium(II) complex is poised for the key intramolecular cyclization step. A 5-endo-dig cyclization, where the phenolic oxygen (formed in situ or pre-formed) attacks the alkyne, is a plausible pathway, although other mechanisms have been proposed. Reductive elimination then regenerates the Pd(0) catalyst and yields the benzofuran product. The methoxy group at the 4-position of the starting benzoic acid becomes the 6-methoxy substituent on the benzofuran ring.
Experimental Protocol: Synthesis of Methyl 6-methoxy-2-phenylbenzofuran-3-carboxylate
This protocol is a representative example based on established methodologies for similar substrates.
Step 1: Esterification of this compound
-
To a solution of this compound (2.78 g, 10.0 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise at
Experimental setup for scaling up reactions with 2-Iodo-4-methoxybenzoic acid
An Application Note on the Experimental Setup and Protocols for Scaling Up Cross-Coupling Reactions with 2-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly versatile aromatic building block crucial in the synthesis of complex organic molecules. Its distinct functional groups—a carboxylic acid, an aryl iodide, and a methoxy group—provide multiple reaction handles for derivatization. The aryl iodide moiety is particularly valuable for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.
Scaling up these reactions from the benchtop to the pilot plant or manufacturing scale requires careful consideration of safety, reaction parameters, and product purification. This document provides detailed application notes and representative protocols for the scale-up of Suzuki-Miyaura and Buchwald-Hartwig amination reactions using this compound and its derivatives.
Safety and Handling for Scale-Up
When handling this compound and associated reagents on a larger scale, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. For large-scale operations, a face shield and a complete suit protecting against chemicals may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Material Handling: this compound is a combustible solid. Avoid creating dust. For transfers, use techniques like scooping or a powder addition funnel to minimize airborne particles. The compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.
-
Catalyst Handling: Palladium catalysts, especially on a fine powder support, can be pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon) where possible.
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional and local environmental regulations.
General Scale-Up Considerations
Transitioning from a lab-scale reaction (milligrams to a few grams) to a larger scale (multi-gram to kilograms) introduces several challenges that must be addressed for a safe, efficient, and reproducible process.
-
Thermal Management: Cross-coupling reactions can be exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Use a reactor vessel with adequate cooling capacity and monitor the internal reaction temperature closely. Controlled, portion-wise, or slow addition of reagents can help manage the exotherm.
-
Mixing: Efficient mixing is critical to ensure homogeneous temperature and concentration throughout the reactor. Inadequate stirring can lead to localized overheating, side product formation, and lower yields. Mechanical overhead stirrers are essential for larger volumes.
-
Inert Atmosphere: Many palladium catalysts and their active forms are sensitive to oxygen.[1] For successful scale-up, it is crucial to maintain an inert atmosphere. This is typically achieved by thoroughly evacuating and backfilling the reactor with nitrogen or argon and maintaining a positive pressure of inert gas throughout the reaction.
-
Reagent and Solvent Quality: Use dry, high-purity reagents and anhydrous solvents. Water content can significantly impact the efficiency of the catalyst and the outcome of the reaction.
-
Purification: Isolating the product on a large scale requires different techniques than on a small scale. Precipitation and crystallization are often preferred over column chromatography. Methods for removing residual palladium, such as treatment with activated carbon, specialized scavengers, or aqueous washes, are critical for pharmaceutical applications.
Experimental Protocols
The following are representative protocols for the scale-up of common cross-coupling reactions. The quantities can be adjusted proportionally based on reactor size and project needs. It is highly recommended to perform a small-scale trial with the exact reagents and equipment before proceeding to a large-scale run.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of methyl 2-iodo-4-methoxybenzoate with an arylboronic acid. The ester is often used in scale-up operations to improve solubility in organic solvents and avoid potential complications from the free carboxylic acid. This representative procedure is based on established methods for Suzuki-Miyaura couplings involving similar aryl iodides.[2][3]
Reaction Scheme: (Illustrative - not a real generated image)
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 2-iodo-4-methoxybenzoate | 292.07 | 50.0 g | 0.171 | 1.0 |
| Phenylboronic Acid | 121.93 | 25.0 g | 0.205 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 1.98 g | 0.0017 | 0.01 (1 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 70.9 g | 0.513 | 3.0 |
| 1,2-Dimethoxyethane (DME) | - | 400 mL | - | - |
| Water | - | 100 mL | - | - |
-
Reactor Setup: Equip a clean, dry 1 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.
-
Inerting: Purge the reactor by evacuating and backfilling with nitrogen gas three times. Maintain a gentle positive pressure of nitrogen for the duration of the setup and reaction.
-
Charging Reagents: To the reactor, charge methyl 2-iodo-4-methoxybenzoate (50.0 g), phenylboronic acid (25.0 g), and potassium carbonate (70.9 g).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME, 400 mL) and water (100 mL).
-
Degassing: Begin stirring the mixture and sparge with nitrogen gas through a subsurface tube for 30 minutes to degas the solvent and slurry.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1.98 g), to the stirring mixture.
-
Reaction: Heat the reaction mixture to 85 °C (reflux) with vigorous stirring. Monitor the reaction progress by TLC or HPLC analysis. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues. Wash the pad with ethyl acetate (2 x 100 mL).
-
Transfer the combined filtrate to a separatory funnel. Add water (200 mL) and separate the layers.
-
Wash the organic layer with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude biaryl ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a representative C-N coupling reaction between this compound and a primary amine. This reaction uses a modern, highly active palladium precatalyst system known for its efficiency and scalability.[4][5]
Reaction Scheme: (Illustrative - not a real generated image)
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 278.04 | 50.0 g | 0.180 | 1.0 |
| Aniline | 93.13 | 18.4 g | 0.198 | 1.1 |
| BrettPhos Pd G3 Precatalyst | 906.63 | 0.82 g | 0.0009 | 0.005 (0.5 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 41.5 g | 0.432 | 2.4 |
| Toluene | - | 500 mL | - | - |
-
Reactor Setup: Prepare a 1 L jacketed glass reactor system as described in the Suzuki protocol.
-
Inerting: Ensure the reactor is under a positive pressure of nitrogen. For this reaction, maintaining a strictly oxygen-free environment is critical for catalyst longevity.
-
Charging Reagents: Charge the reactor with this compound (50.0 g) and the BrettPhos Pd G3 precatalyst (0.82 g).
-
Solvent and Amine Addition: Add anhydrous toluene (500 mL) followed by aniline (18.4 g) via syringe or addition funnel.
-
Base Addition: Begin stirring the mixture. Carefully add the sodium tert-butoxide (41.5 g) in portions. Note: NaOtBu is a strong base and is moisture-sensitive. Addition can be exothermic.
-
Reaction: Heat the mixture to 100 °C. Monitor the reaction by HPLC until the starting aryl iodide is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH of the aqueous phase is ~2-3. This will neutralize the excess base and protonate the product, which may precipitate.
-
If a precipitate forms, collect it by filtration. Wash the solid with water and then with a non-polar solvent like heptane.
-
If no precipitate forms, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Combine all organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or by slurrying in a suitable solvent to remove impurities.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for scaling up a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[1]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 5. research.rug.nl [research.rug.nl]
Analytical methods for monitoring 2-Iodo-4-methoxybenzoic acid reactions (TLC, LC-MS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed analytical methods for monitoring chemical reactions involving 2-Iodo-4-methoxybenzoic acid using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are designed to be starting points for method development and can be adapted to specific reaction conditions and available instrumentation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Accurate monitoring of its formation or consumption during a chemical reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. This application note details the use of TLC for rapid, qualitative reaction monitoring and LC-MS for sensitive, quantitative analysis.
A typical reaction to be monitored is the synthesis of this compound from 4-methoxyanthranilic acid via a diazotization-iodination reaction. The analytical methods described herein can be used to track the disappearance of the starting material and the appearance of the final product.
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and cost-effective technique for the qualitative monitoring of a reaction's progress. By observing the disappearance of starting material spots and the appearance of product spots, a researcher can quickly assess the status of the reaction.
Experimental Protocol for TLC
Materials and Reagents:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
This compound: Standard sample for reference.
-
Starting Material (e.g., 4-methoxyanthranilic acid): Standard sample for reference.
-
Solvents (Analytical or HPLC Grade):
-
Hexane
-
Ethyl Acetate
-
Glacial Acetic Acid
-
Methanol or Dichloromethane (for sample dissolution)
-
-
Equipment:
-
TLC developing chamber with a lid
-
Capillary tubes or micropipette for spotting
-
Pencil and ruler
-
Forceps
-
UV lamp (254 nm)
-
Staining solution (e.g., Bromocresol Green)
-
Heating device (heat gun or hot plate)
-
Procedure:
-
Mobile Phase Preparation: In a clean, dry graduated cylinder, prepare the mobile phase. A good starting point for separating acidic aromatic compounds is a mixture of a non-polar and a polar solvent, with a small amount of acid to ensure sharp spots.
-
Recommended Starting Mobile Phase: Hexane:Ethyl Acetate:Glacial Acetic Acid (70:30:1, v/v/v).
-
Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with the lid and let it equilibrate for at least 15-20 minutes.
-
-
Sample Preparation:
-
Prepare dilute solutions of the starting material, the this compound standard, and aliquots of the reaction mixture (e.g., taken at different time points).
-
Dissolve approximately 1-2 mg of each solid sample in 1 mL of a volatile solvent like methanol or dichloromethane.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.
-
Mark the positions for each sample on the origin line.
-
Using a capillary tube, carefully spot a small amount of each prepared sample onto its designated position on the origin line. Keep the spots small and concentrated.
-
-
Development:
-
Place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.
-
Cover the chamber and allow the solvent front to move up the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry in a fume hood.
-
-
Visualization:
-
UV Light (Non-destructive): View the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.
-
Staining (Destructive): Prepare a bromocresol green staining solution (e.g., 0.04 g in 100 mL ethanol, with a few drops of 0.1 M NaOH to turn the solution blue). Dip the plate in the stain or spray it evenly. Acidic compounds will appear as yellow spots on a blue/green background. Gentle heating can enhance the color.
-
Data Presentation: TLC Parameters
The following table summarizes the recommended conditions and expected results for the TLC analysis. The Rf value should be determined experimentally and may vary based on the specific conditions.
| Parameter | Recommended Condition/Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1, v/v/v) |
| Visualization | 1. UV Light (254 nm)2. Bromocresol Green Stain |
| Expected Results | UV Light: Dark spots for aromatic compounds.Bromocresol Green: Yellow spots for acidic compounds. |
| Expected Rf Value | ~ 0.3 - 0.5 (To be determined experimentally) |
TLC Workflow Diagram
Caption: Workflow for the TLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides a more sensitive and quantitative method for monitoring the reaction. It allows for the separation of components in the reaction mixture followed by their detection based on their mass-to-charge ratio (m/z).
Experimental Protocol for LC-MS
Materials and Reagents:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Solvents (LC-MS Grade):
-
Water with 0.1% Formic Acid (Mobile Phase A)
-
Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
-
Sample Vials: Appropriate vials for the autosampler.
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a final volume of 1 mL.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Conditions: The following are recommended starting conditions. These should be optimized for the specific instrument and column used.
-
Liquid Chromatography:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of organic phase and ramp up.
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be screened. Positive mode is likely to show the protonated molecule [M+H]+.
-
Scan Range: m/z 100 - 500
-
Key Ions to Monitor:
-
This compound (C8H7IO3):
-
Monoisotopic Mass: 277.94 g/mol
-
Expected [M+H]+: m/z 278.95
-
Expected [M-H]-: m/z 276.94
-
-
4-methoxyanthranilic acid (C8H9NO3 - example starting material):
-
Molecular Weight: 167.16 g/mol
-
Expected [M+H]+: m/z 168.06
-
-
-
-
-
Data Analysis:
-
Monitor the extracted ion chromatograms (EICs) for the m/z values of the starting material and the product.
-
Integrate the peak areas to determine the relative amounts of each component at different time points.
-
Data Presentation: LC-MS Parameters
The following tables summarize the recommended LC-MS conditions and the key mass information for the target analyte.
Table 1: Recommended Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% to 95% B over 4 minutes |
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Molecular Formula | C8H7IO3 |
| Monoisotopic Mass | 277.94 g/mol |
| Ionization Mode | ESI (Positive/Negative) |
| Expected Adducts | [M+H]+: m/z 278.95[M+Na]+: m/z 300.93[M-H]-: m/z 276.94 |
LC-MS Workflow Diagram
Caption: Experimental workflow for the LC-MS analysis of this compound.
Conclusion
The described TLC and LC-MS methods provide robust and reliable tools for monitoring reactions involving this compound. TLC offers a quick, qualitative assessment of reaction progress, ideal for real-time monitoring at the bench. LC-MS delivers sensitive and quantitative data, which is essential for detailed kinetic analysis, impurity profiling, and final product characterization. The provided protocols serve as a strong foundation for researchers to develop and validate analytical methods tailored to their specific synthetic needs.
Application Notes and Protocols: Derivatization of 2-Iodo-4-methoxybenzoic Acid for the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-Iodo-4-methoxybenzoic acid, a versatile building block for the synthesis of potential therapeutic agents. The primary applications highlighted herein focus on the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its two reactive functional groups: a carboxylic acid and an aryl iodide. The carboxylic acid moiety can be readily converted to amides, esters, and other derivatives. The aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This dual reactivity enables the synthesis of diverse compound libraries for screening against various biological targets.
This document outlines protocols for two key derivatization strategies—amide bond formation and Suzuki-Miyaura coupling—and provides representative data on the biological activity of resulting compounds, with a focus on their potential as anticancer agents through the inhibition of the PI3K/Akt/mTOR signaling pathway.
Data Presentation
The following tables summarize quantitative data for representative derivatization reactions and the biological activity of resulting compounds. It is important to note that while the protocols provided are directly applicable to this compound, the quantitative data presented is for structurally analogous compounds due to the limited availability of specific data for derivatives of this compound in the public domain.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Iodides with Various Boronic Acids
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2 | Methyl 4-iodobenzoate | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | 4-Iodoanisole | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene | 100 | 6 | 98 |
| 4 | 1-Iodo-4-nitrobenzene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 110 | 10 | 88 |
Data is representative for analogous Suzuki-Miyaura coupling reactions and serves as a guideline for expected yields.
Table 2: Anticancer Activity of Representative Benzoic Acid Amide Derivatives Targeting Kinase Pathways
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Amide Derivative A | MDA-MB-231 (Breast Cancer) | 1.76 ± 0.91 | 5-Fluorouracil | 7.75 ± 0.82 |
| Amide Derivative B | HepG2 (Liver Cancer) | 1.86 ± 0.35 | 5-Fluorouracil | 2.88 ± 0.88 |
| Amide Derivative C | A549 (Lung Cancer) | 2.44 ± 0.55 | 5-Fluorouracil | 2.65 ± 0.12 |
IC₅₀ values are for flavonoid-based amide derivatives and highlight the potential for benzoic acid amides as anticancer agents.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 4-methoxyanthranilic acid.
Materials:
-
4-methoxyanthranilic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
5-N Sulfuric acid (H₂SO₄)
-
Water (H₂O)
Procedure:
-
Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.
-
Slowly add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes, maintaining the temperature between 0-5°C with stirring.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
-
Add a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid dropwise over 45 minutes, keeping the temperature between 3-6°C.
-
Stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the precipitated brown crystals and wash with water until neutral.
-
Dry the filter cake under reduced pressure to obtain this compound.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with various boronic acids.
Materials:
-
This compound (or its ester derivative)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s). For example, a mixture of Toluene, Ethanol, and Water (4:1:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Amide Bond Formation
This protocol outlines the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt/EDC)
-
Amine (1.0 - 1.2 equivalents)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure (via Acid Chloride):
-
Add thionyl chloride (2.0 eq) to a solution of this compound (1.0 eq) in an anhydrous solvent like DCM.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (2.2 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Derivatives of benzoic acid have shown potential as inhibitors of the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the mechanism of action of a representative PI3K inhibitor derived from this scaffold.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
References
Application Notes and Protocols: 2-Iodo-4-methoxybenzoic Acid as a Precursor for Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methoxybenzoic acid is a versatile precursor molecule in the synthesis of radiolabeled compounds for diagnostic imaging and targeted radiotherapy. Its aromatic iodine atom provides a site for the introduction of various radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), while the carboxylic acid functional group allows for covalent linkage to a wide range of targeting vectors, such as peptides, antibodies, and small molecule ligands. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of novel radiopharmaceuticals.
Radiolabeled compounds are essential tools in modern biomedical research and clinical practice, enabling non-invasive imaging of biological processes and targeted delivery of radiation to diseased tissues.[1] The development of these agents often relies on the use of bifunctional precursors that can be readily radiolabeled and conjugated to a targeting moiety.[2]
Key Applications
Derivatives of this compound are particularly useful for the synthesis of radiotracers targeting specific biological markers. One prominent application is in the development of ligands for sigma receptors, which are overexpressed in various tumor types, including breast cancer.[3][4] By attaching a pharmacophore that binds to sigma receptors to a radioiodinated benzoic acid derivative, it is possible to create imaging agents that can visualize and quantify the expression of these receptors in vivo.
Example Application: Imaging Sigma Receptors in Breast Cancer
A notable example is the development of radioiodinated benzamides for imaging breast cancer. These compounds typically consist of a radioiodinated benzamide core coupled to a piperidine or related moiety that confers high affinity for sigma receptors.[3] The resulting radiotracer can be used in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to detect and monitor the progression of sigma receptor-positive tumors.
Experimental Protocols
Protocol 1: Synthesis of a Radiolabeled Benzamide Derivative for Sigma Receptor Imaging
This protocol describes a general method for the synthesis of a radioiodinated benzamide derivative, exemplified by N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide (P[¹²⁵I]MBA), a ligand for sigma receptors.[3] The synthesis involves the coupling of an iodo-benzoic acid with an appropriate amine, followed by radioiodination.
Step 1: Synthesis of the Non-Radioactive Precursor (Amide Formation)
-
Activation of this compound: Dissolve this compound in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add a coupling agent, for example, 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an activator like 1.2 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
-
Coupling Reaction: To the solution containing the activated ester, add 1.0 equivalent of the desired amine (e.g., 2-(1'-piperidinyl)ethylamine). If necessary, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acid formed. Continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired non-radioactive benzamide precursor.
Step 2: Radioiodination of the Benzamide Precursor
This step utilizes an electrophilic radioiodination method.
-
Precursor and Oxidant Preparation: In a reaction vial, dissolve the non-radioactive benzamide precursor in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Radioiodide Addition: To the precursor solution, add the desired radioisotope of iodine (e.g., Na[¹²⁵I]) in a small volume of 0.1 M NaOH.
-
Initiation of Radioiodination: Add an oxidizing agent to the reaction mixture. Common oxidizing agents include Chloramine-T or Iodogen®. For Chloramine-T, add a freshly prepared aqueous solution. For Iodogen®, the reaction vial can be pre-coated with the reagent.
-
Reaction Quenching: After a short reaction time (typically 1-5 minutes) at room temperature, quench the reaction by adding a reducing agent such as sodium metabisulfite solution.
-
Purification of the Radiolabeled Compound: Purify the radiolabeled product from unreacted radioiodide and other reactants using reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phase typically consists of a gradient of acetonitrile and water containing a small amount of trifluoroacetic acid (TFA). Collect the fraction corresponding to the desired radiolabeled product.
-
Formulation: Evaporate the HPLC solvent and reformulate the purified radiolabeled compound in a biocompatible solution, such as sterile saline containing a small amount of ethanol, for in vivo studies.
Protocol 2: Preparation and Use of N-Succinimidyl [¹²⁵I]Iodobenzoate for Bioconjugation
This protocol describes the preparation of an activated N-succinimidyl ester of a radioiodinated benzoic acid derivative, which can then be used to label proteins and other biomolecules containing primary amines.[1][5]
Step 1: Synthesis of the Tin Precursor
The synthesis of the N-succinimidyl ester often proceeds via a trialkylstannyl precursor to facilitate efficient radioiodination. The synthesis of N-succinimidyl p-(tri-n-butylstannyl)benzoate has been reported with an overall yield of 70%.[1]
Step 2: Radioiodination of the Tin Precursor
-
Reaction Setup: In a reaction vial, dissolve the N-succinimidyl trialkylstannylbenzoate precursor in a suitable organic solvent like chloroform.
-
Radioiodide and Oxidant: Add Na[¹²⁵I] and an oxidizing agent such as tert-butyl hydroperoxide.
-
Reaction and Purification: Allow the reaction to proceed at room temperature. The desired N-succinimidyl [¹²⁵I]iodobenzoate can be purified by HPLC. Radiochemical yields of approximately 75% have been reported for this step.[1]
Step 3: Conjugation to a Biomolecule (e.g., Antibody)
-
Biomolecule Preparation: Prepare a solution of the biomolecule (e.g., an antibody) in a suitable buffer, typically at a slightly alkaline pH (e.g., pH 8.5-9.0) to ensure the primary amines are deprotonated and reactive.
-
Conjugation Reaction: Add the purified N-succinimidyl [¹²⁵I]iodobenzoate (dissolved in a small amount of an organic solvent like DMF) to the biomolecule solution. The molar ratio of the labeling agent to the biomolecule should be optimized.
-
Purification of the Radiolabeled Biomolecule: After the reaction, purify the radiolabeled biomolecule from unreacted labeling agent and other small molecules using size-exclusion chromatography (e.g., a Sephadex G-25 column).
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and evaluation of radiolabeled compounds derived from iodo-benzoic acid precursors.
Table 1: Radiosynthesis and Quality Control of a Radiolabeled Benzamide
| Parameter | Typical Value | Reference |
| Radiochemical Yield | 71-86% | [2] |
| Radiochemical Purity | >98% | [6] |
| Specific Activity | >37 GBq/µmol | [6] |
| Synthesis Time | <40 minutes | [6] |
Table 2: In Vitro Binding Affinity of a Sigma Receptor Ligand
| Receptor Subtype | Ligand | Kᵢ (nM) | Cell Line | Reference |
| Sigma-1 | PIMBA | 11.82 ± 0.68 | Guinea Pig Brain | [3] |
| Sigma-2 | PIMBA | 206 ± 11 | Rat Liver | [3] |
| Sigma (total) | P[¹²⁵I]MBA | 1.06 ± 0.5 | T47D (Human Breast Cancer) | [3] |
| Sigma (total) | Haloperidol | 1.30 ± 0.07 | T47D (Human Breast Cancer) | [3] |
Visualizations
Experimental Workflow for Radiolabeled Benzamide Synthesis
Caption: Workflow for the synthesis and radiolabeling of a benzamide derivative.
Simplified Sigma Receptor Signaling in Cancer
Caption: Simplified signaling pathways involving Sigma-1 and Sigma-2 receptors in cancer cells.
References
- 1. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Iodo-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 2-Iodo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in the Suzuki coupling of this compound. What are the potential causes and how can I improve it?
Low yields in the Suzuki coupling of this compound can stem from several factors, primarily related to the electronic properties and steric hindrance of the substrate. The methoxy group is electron-donating, which can decrease the reactivity of the aryl iodide towards oxidative addition, a critical step in the catalytic cycle. The ortho-iodo and carboxylic acid groups also introduce steric bulk.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[1] These ligands promote the formation of a highly reactive palladium(0) species, facilitating oxidative addition and accelerating reductive elimination.[1]
-
Base Selection: The choice of base is crucial for activating the boronic acid. For sterically hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1] The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1][2]
-
Solvent System: The solvent can influence reaction rate and selectivity.[3] Common choices include polar aprotic solvents like DMF or biphasic systems such as Toluene/Water or Dioxane/Water.[4] A biphasic system can facilitate the transfer of the activated boronate species to the organic phase.[4]
-
Reaction Temperature: Increasing the reaction temperature (typically between 80-110 °C) can help overcome the activation energy barrier for sterically hindered substrates.[5][6]
Q2: I am observing significant side product formation, mainly homocoupling of the boronic acid and protodeboronation. How can I minimize these side reactions?
Side reactions are common in Suzuki couplings, especially with challenging substrates.
Minimizing Side Reactions:
-
Protodeboronation (cleavage of the C-B bond): This is often promoted by excess base and water.[7]
-
Mitigation: Use the minimum effective amount of base. If using an aqueous system, carefully control the water content. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.[7] Running the reaction under anhydrous conditions may also be beneficial if water is not required for the chosen base.[4]
-
-
Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself and is often favored in the presence of oxygen.[4][8]
-
Dehalogenation: The iodo group can be replaced by a hydrogen atom.
-
Mitigation: This can be minimized by using a non-protic solvent and careful selection of the base.[4]
-
Q3: My palladium catalyst appears to be decomposing (forming palladium black). What causes this and how can I prevent it?
The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into an inactive form.
Preventing Catalyst Decomposition:
-
Ligand Protection: The ligand stabilizes the palladium catalyst. Ensure you are using an appropriate ligand in a sufficient ratio to the palladium source. Bulky, electron-rich ligands are particularly effective at stabilizing the catalyst.[7]
-
Temperature Control: Excessively high temperatures can lead to catalyst decomposition. Monitor and control the reaction temperature carefully.
-
Inert Atmosphere: Palladium catalysts are sensitive to air and moisture.[4] Proper handling and storage under an inert atmosphere are crucial. Ensure the reaction is set up under an inert gas like argon or nitrogen.[4]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Iodides
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 90 | [5] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 12 | 96 | [5] |
| Pd₂(dba)₃ (1.5 mol%) | RuPhos (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 94 | [5] |
| PdCl₂(dppf) (2 mol%) | - | CsF | THF | 70 | 18 | 85 | [5] |
| 3% Pd/C | - | K₃PO₄ | - | 100 | < 0.2 | 100 | [9] |
Note: This data is representative for aryl iodides and specific conditions should be optimized for this compound.
Table 2: Effect of Base on Suzuki Coupling Yield
| Base | Yield (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | - |
| K₃PO₄ | - |
| NaOH | - |
| KOH | - |
| NaOAc | - |
| TEA | - |
Adapted from a study on a different substrate, highlighting the significant impact of the base on yield.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)
Procedure:
-
Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., 0.02 equiv), and the ligand (e.g., 0.04 equiv).[7]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.[7][12]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[11]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[13][14]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12][13]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.[11][13]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for improving Suzuki coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Synthesis of 2-Iodo-4-methoxybenzoic Acid
A Guide for Researchers and Drug Development Professionals
Section 1: Troubleshooting the Sandmeyer Reaction Route
The Sandmeyer reaction is a robust method for converting a primary aromatic amine into an aryl halide.[1][2] For the synthesis of 2-Iodo-4-methoxybenzoic acid, this involves the diazotization of 2-amino-4-methoxybenzoic acid followed by substitution with iodide.[3] While effective, the reaction is sensitive to process parameters, and several side reactions can compromise yield and purity.
FAQ 1: My final product is contaminated with a significant amount of 4-methoxy-2-hydroxybenzoic acid. What is causing this phenol formation?
Answer: This is one of the most common side reactions in this synthesis, arising from the premature decomposition of the intermediate diazonium salt.
Causality: Aryl diazonium salts are thermally unstable and can react with water, the solvent, to produce phenols, especially at temperatures above 5-10 °C.[4][5] The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and nucleophilic attack by water leads to the undesired hydroxy- substituted byproduct.[6]
Troubleshooting & Prevention:
-
Strict Temperature Control: The diazotization step (reaction of the amine with sodium nitrite in acid) must be performed at 0–5 °C.[3][5] Use an ice-salt bath to maintain this temperature range, as the reaction is exothermic.
-
Prompt Use of Intermediate: Do not isolate the diazonium salt. It should be generated in situ and used immediately in the subsequent substitution step.[7] The longer the salt exists in solution, the greater the opportunity for decomposition.
-
Controlled Reagent Addition: Add the sodium nitrite solution dropwise to the acidic amine suspension to prevent localized temperature spikes.
FAQ 2: I'm observing an insoluble, intensely colored byproduct precipitating from my reaction. Is this an azo compound?
Answer: Yes, the formation of a colored precipitate is a strong indicator of an azo coupling side reaction.
Causality: The aryl diazonium salt is a potent electrophile. If any unreacted 2-amino-4-methoxybenzoic acid is present, the diazonium salt can attack the electron-rich aromatic ring of the starting amine to form a highly conjugated diazo compound (an azo dye).[5] This reaction is more favorable under neutral or slightly alkaline conditions where the amine is deprotonated and more nucleophilic.
Troubleshooting & Prevention:
-
Ensure Complete Diazotization: Verify that the stoichiometry of sodium nitrite is sufficient (typically a slight excess) to convert all the starting amine to the diazonium salt before proceeding.
-
Maintain Acidity: The reaction should be kept strongly acidic (pH 1-2). The acidic environment protonates the free amino group of any unreacted starting material, deactivating it towards electrophilic attack.
-
Order of Addition: It is often preferable to add the cold diazonium salt solution slowly to the potassium iodide solution, rather than the reverse. This ensures that the diazonium salt immediately encounters the iodide nucleophile, minimizing its opportunity to react with itself.
FAQ 3: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in a Sandmeyer reaction typically stem from either incomplete formation of the diazonium salt or its subsequent decomposition before it can react.
Causality & Troubleshooting Workflow: A systematic approach is required to diagnose the root cause of low yield. The following workflow and protocol table can help identify and rectify the issue.
| Parameter | Optimized Protocol | Scientific Rationale |
| Starting Material | 2-amino-4-methoxybenzoic acid[8][9] | Purity should be >98% to avoid side reactions from impurities. |
| Diazotization | Suspend amine in water and concentrated HCl. Cool to 0-5 °C. Add a pre-cooled solution of NaNO₂ (1.1 eq.) dropwise. | Maintains thermal stability of the diazonium salt and ensures an acidic environment to prevent azo coupling.[3][5] |
| Reaction Time | Stir for an additional 15-30 minutes at 0-5 °C after NaNO₂ addition. | Ensures the diazotization reaction goes to completion. |
| Iodide Addition | Add the cold diazonium solution dropwise to a stirred solution of KI (1.5 eq.) in dilute H₂SO₄. | Using excess iodide drives the substitution reaction. The Sandmeyer reaction with iodide often does not require a copper catalyst.[2][10] |
| Reaction Completion | After addition, stir at room temperature, then heat gently to reflux (e.g., 80°C) for 1-2 hours. | Gentle heating helps to decompose any remaining diazonium complex and drive the reaction to completion by expelling N₂ gas.[3][6] |
| Work-up | Cool the mixture and add a solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the dark color of I₂ disappears. | Quenches any excess iodine, which can be a persistent impurity.[11][12] |
| Purification | Filter the precipitated solid. Recrystallize from an appropriate solvent system (e.g., ethanol/water).[3] | Removes soluble impurities and unreacted starting materials. |
Section 2: Considerations for Direct Electrophilic Iodination
While less common for this specific isomer, researchers may attempt the direct electrophilic iodination of 4-methoxybenzoic acid. This route is fraught with challenges due to the directing effects of the substituents.
FAQ 4: I attempted a direct iodination of 4-methoxybenzoic acid and obtained a mixture of isomers and poly-iodinated products. Why did this happen?
Answer: This outcome is expected due to the powerful activating nature of the methoxy group.
Causality: The methoxy (-OCH₃) group is a strong activating, ortho, para-directing group. The carboxylic acid (-COOH) is a deactivating, meta-directing group. The influence of the methoxy group dominates the reaction's regioselectivity.
-
Regioselectivity Issues: The positions ortho to the methoxy group (positions 3 and 5) are highly activated. Direct iodination will preferentially occur at the 3-position, which is sterically less hindered than the 2-position (blocked by the -COOH group). This leads to the formation of the undesired 3-Iodo-4-methoxybenzoic acid isomer.
-
Polyiodination: The methoxy group activates the ring so strongly that after the first iodine is added, the ring may still be reactive enough for a second iodination to occur, leading to di-iodinated byproducts.[13][14] This is especially true if strong iodinating agents (e.g., I₂/HNO₃) are used.[15]
Troubleshooting & Mitigation:
-
Use Milder Reagents: Employ less aggressive iodinating systems that offer better control, such as N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid.[11][16]
-
Control Stoichiometry: Use the iodinating agent as the limiting reagent (e.g., 1.0 equivalent or slightly less) to minimize the risk of polyiodination.
-
Low Temperature: Perform the reaction at room temperature or below to reduce the reaction rate and improve selectivity.[17]
| Iodinating System | Reactivity | Common Side Products | Reference |
| I₂ / Oxidizing Agent (HIO₃, HNO₃) | High | Polyiodination, potential for nitration with HNO₃. | [12][15] |
| N-Iodosuccinimide (NIS) / TFA | Moderate | Better control, but isomer formation is still possible. | [11][16] |
| KI / (NH₄)₂S₂O₈ | Mild | Good for activated aromatics, often gives ortho-monoiodinated products relative to the activating group. | [18] |
References
- 1. byjus.com [byjus.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. researchgate.net [researchgate.net]
- 15. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate [organic-chemistry.org]
Technical Support Center: Purification of 2-Iodo-4-methoxybenzoic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Iodo-4-methoxybenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as 4-methoxybenzoic acid or the iodinating reagent.
-
Isomeric byproducts: Depending on the synthesis method, other iodinated isomers of 4-methoxybenzoic acid might be formed.
-
Di-iodinated products: Over-iodination can lead to the formation of di-iodo-4-methoxybenzoic acid derivatives.
-
De-iodination products: The C-I bond can be susceptible to cleavage, leading to the formation of 4-methoxybenzoic acid. This is more likely to occur with prolonged heating or exposure to light.[1]
-
Colored impurities: Crude products can appear as brown crystals, indicating the presence of colored impurities which may be oxidation byproducts.[2]
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration in iodinated aromatic compounds is often due to the presence of trace amounts of molecular iodine (I₂) formed from the degradation of the product. This can be exacerbated by exposure to light, heat, and air.
To decolorize the product, you can wash the crude material with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the iodine to colorless iodide ions. Subsequent recrystallization is then recommended to remove the sodium salts and other impurities.
Q3: What is the recommended method for monitoring the progress of purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. It allows for the qualitative assessment of the number of components in a mixture and helps in optimizing the solvent system for column chromatography. For this compound, a silica gel plate is a suitable stationary phase, and a mixture of hexane and ethyl acetate, with a small amount of acetic acid to suppress tailing, can be an effective mobile phase. Visualization can be achieved under UV light (254 nm) or by using iodine vapor.
Troubleshooting Guides
Issue 1: Poor Separation during Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the target compound from impurities. Perform TLC with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation (a difference in Rf values of at least 0.2).[3] A good starting Rf for the desired compound on TLC for column chromatography is around 0.3. |
| Column Overloading | Loading too much crude product onto the column leads to broad, overlapping bands and poor separation. Use a rule of thumb of a 30:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations. |
| Improper Column Packing | Air bubbles or cracks in the stationary phase create channels, leading to uneven solvent flow and poor separation. Ensure the column is packed uniformly as a slurry and the solvent level is never allowed to drop below the top of the stationary phase.[4] |
| Co-eluting Impurities | If impurities have very similar polarity to the product, separation by normal-phase silica gel chromatography can be challenging. Consider using a different stationary phase, such as alumina or reverse-phase silica gel (C18). |
Issue 2: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvents like ethanol, acetic acid, or mixed solvent systems such as ethanol/water or toluene/hexane.[5] |
| Using Too Much Solvent | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to a low yield of crystals. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] If too much solvent is added, it can be carefully evaporated to concentrate the solution. |
| Cooling the Solution Too Quickly | Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity. |
| Product Remains in the Mother Liquor | A significant amount of product may remain dissolved in the mother liquor after filtration. The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure than the first crop. |
Issue 3: Product "Oils Out" During Recrystallization
| Potential Cause | Troubleshooting Step |
| Melting Point Depression | The presence of significant impurities can lower the melting point of the crude product to below the boiling point of the recrystallization solvent, causing it to melt rather than dissolve. |
| High Initial Concentration | If the initial solution is too concentrated, the product may come out of solution as an oil before crystals can form. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then allow it to cool slowly. |
| Inappropriate Solvent | The solvent may be too nonpolar for the compound. Try a more polar solvent or a mixed solvent system. |
Data Presentation
Table 1: Purity and Yield Data for Purification of a Related Compound (m-Iodobenzoic Acid)
| Purification Step | Initial Mass (g) | Final Mass (g) | Recovery (%) | Melting Point (°C) |
| Crude Product | 100 | - | - | - |
| After conversion to ammonium salt and 3 recrystallizations | 100 | 40-45 | 40-45 | 187-188 |
| Overall recovery from 100g crude (including less pure fractions) | 100 | 50 | 50 | 187-188 (pure fraction) |
Data adapted from Organic Syntheses procedure for m-Iodobenzoic acid.[6]
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Drain the eluent until it is just level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for addressing poor separation during column chromatography.
References
Technical Support Center: Overcoming Low Reactivity of 2-Iodo-4-methoxybenzoic Acid in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-iodo-4-methoxybenzoic acid in common palladium-catalyzed cross-coupling reactions.
Understanding the Challenge
The low reactivity of this compound in coupling reactions can be attributed to a combination of electronic and steric factors. The electron-donating methoxy group at the para-position increases the electron density at the carbon bearing the iodine, which can hinder the initial oxidative addition step in the catalytic cycle—a common rate-determining step.[1] Additionally, the ortho-iodo and carboxylic acid groups can present steric hindrance, further impeding the approach of the catalyst and coupling partners.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: Several factors can contribute to poor performance in Suzuki-Miyaura couplings with this substrate:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[2]
-
Ineffective Base: The choice of base is critical for activating the boronic acid. The solubility and strength of the base can significantly impact the reaction rate. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[2] For anhydrous conditions, a small amount of water may be necessary when using K₃PO₄.[1]
-
Inappropriate Ligand: Standard ligands may not be effective for this electron-rich and sterically hindered substrate. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ are often required to promote both oxidative addition and reductive elimination.[1]
-
Poor Quality Boronic Acid: Boronic acids can degrade to form boroxines, which are less reactive. Use fresh or purified boronic acid.[2]
Q2: I'm observing significant homocoupling of my boronic acid in my Suzuki reaction. What can I do to minimize this?
A2: Homocoupling is a common side reaction. To minimize it:
-
Ensure a strictly oxygen-free environment, as oxygen can promote homocoupling.
-
Optimize the reaction temperature; sometimes lowering the temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
-
Use a less reactive boronic acid derivative, such as a pinacol ester, which can sometimes suppress homocoupling.
Q3: My Sonogashira coupling with this compound is not proceeding. What are the key parameters to check?
A3: For Sonogashira couplings, consider the following:
-
Copper Co-catalyst: While copper-free Sonogashira reactions exist, the presence of a copper(I) co-catalyst (like CuI) is often crucial for activating the terminal alkyne.[3] However, be aware that copper can also promote alkyne homocoupling (Glaser coupling).
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically required to deprotonate the alkyne.[4] Ensure the base is dry and of high purity.
-
Ligand Choice: The palladium catalyst's activity is highly dependent on the ligand. For challenging substrates, consider bulky and electron-rich phosphine ligands.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used.
Q4: What are the common pitfalls in performing a Heck reaction with this compound?
A4: The Heck reaction can be sensitive to several factors:
-
Base: An appropriate base (e.g., triethylamine, potassium carbonate) is needed to neutralize the HX formed during the reaction.[5]
-
Alkene Partner: Electron-deficient alkenes, such as acrylates, tend to be more reactive in the Heck reaction.[5]
-
Catalyst and Ligands: While some Heck reactions can be performed without phosphine ligands, especially with aryl iodides, challenging substrates may benefit from the use of specific ligands to stabilize the palladium catalyst and promote the reaction.[6]
-
Side Reactions: Reductive Heck reaction, leading to a saturated product, can be a side reaction. This can sometimes be controlled by adjusting the base, temperature, and solvent.
Q5: I'm struggling with the Buchwald-Hartwig amination of this compound. What should I troubleshoot?
A5: Key areas to focus on for Buchwald-Hartwig amination include:
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective.[7][8]
-
Ligand Choice: This is often the most critical parameter. A wide range of specialized biarylphosphine ligands (e.g., XantPhos, BINAP, DPPF) have been developed for this reaction, and screening different ligands is often necessary.[8][9][10]
-
Catalyst Inhibition: Aryl iodides can sometimes lead to catalyst inhibition.[11] Using a pre-catalyst or adjusting the solvent to one where the iodide byproduct is less soluble (e.g., toluene) can be beneficial.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting low-yield coupling reactions.
Quantitative Data Comparison
The following tables provide representative conditions for various coupling reactions with aryl iodides, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >90[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16-24 | ~80 (for similar substrates) |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF (3) | THF | RT | 12 | High (for aryl bromides) |
Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst System | Co-catalyst | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (5 mol%) | CuI (10 mol%) | Et₃N (3) | THF | 50 | 12 | Moderate (for aryl halides)[12] |
| Pd/CuFe₂O₄ (3 mol%) | - | K₂CO₃ (4) | EtOH | 70 | 3 | 90 (for iodobenzene)[13] |
| Pd(OAc)₂ | - | Bu₄NOAc | DMF | RT | - | Good (ligand/copper free) |
Table 3: Heck Reaction of Aryl Iodides with Styrene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂ | K₂CO₃ | Methanol | 120 | - | Good (for iodobenzene)[5] |
| Pd(OAc)₂ | Et₃N | DMF | 100 | - | High |
| PdCl₂ (1.5 mol%) | - | Water | 100 | 6 | 96 (with TDTAT ligand)[14] |
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Morpholine
| Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XantPhos | NaOtBu (1.2) | Toluene | 100 | - | High (general conditions)[10] |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ (1.4) | Toluene | 100 | 2-24 | High |
| Pd-G3-XantPhos (5 mol%) | DBU (2) | MeCN/PhMe | 140 | 1 | Good (flow conditions)[10] |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if separate, e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle Diagrams
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. ijnc.ir [ijnc.ir]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Iodo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst and reaction conditions for coupling reactions involving 2-Iodo-4-methoxybenzoic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most frequently employed methods include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. This is a widely used method for creating biaryl structures.[1]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes, leading to substituted alkenes.[2][3]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds between the aryl iodide and a terminal alkyne.[4]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[5]
Q2: How do the substituents on this compound affect catalyst selection and reactivity?
A2: The methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density at the ortho and para positions of the benzene ring. The carboxylic acid group (-COOH) is an electron-withdrawing group. The position of the iodine atom relative to these groups influences the reactivity of the C-I bond. In this compound, the iodine is ortho to the carboxylic acid and meta to the methoxy group. This electronic arrangement can impact the oxidative addition step in the catalytic cycle, a critical step for many palladium-catalyzed reactions.
Q3: What are the key considerations for catalyst selection for a given coupling reaction with this compound?
A3: The choice of catalyst depends on several factors:
-
The specific coupling reaction: Different reactions (Suzuki, Heck, etc.) have preferred catalyst systems.
-
The coupling partner: The steric and electronic properties of the other reactant (e.g., the boronic acid, alkene, alkyne, or amine) will influence the choice of ligand on the palladium catalyst.
-
Reaction conditions: The desired reaction temperature, solvent, and base will also guide catalyst selection.
-
Functional group tolerance: The presence of the carboxylic acid group may require the use of specific bases or protection strategies to avoid side reactions.
Q4: Can the carboxylic acid group of this compound interfere with the coupling reaction?
A4: Yes, the acidic proton of the carboxylic acid can react with basic reagents in the reaction mixture. This can potentially neutralize the base needed for the catalytic cycle or lead to unwanted side reactions. To mitigate this, one might consider:
-
Using a base that is strong enough to facilitate the desired reaction but does not deprotonate the carboxylic acid, or using a weaker base in larger excess.
-
Protecting the carboxylic acid group as an ester prior to the coupling reaction, followed by deprotection. However, some modern catalyst systems exhibit good tolerance for free carboxylic acid groups.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[7] Consider using air- and moisture-stable precatalysts. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For sterically demanding substrates or challenging couplings, consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) for Suzuki and Buchwald-Hartwig reactions. |
| Ineffective Base | The base plays a crucial role in the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). The solubility of the base in the reaction solvent is also important.[8] |
| Poor Substrate Quality | Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst. |
| Suboptimal Temperature | Some coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the yield. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of the Coupling Partner | This is common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions. It is often promoted by the presence of oxygen or an inappropriate catalyst system. | Rigorously exclude oxygen from the reaction. For Sonogashira coupling, using a copper-free system can sometimes minimize alkyne homocoupling. |
| Dehalogenation (Reduction) of this compound | The iodine atom is replaced by a hydrogen atom. This can be caused by certain bases or impurities acting as hydride sources. | Use a different base or ensure all reagents are pure. Optimizing the catalyst and ligand can also favor the desired cross-coupling pathway. |
| Protodeboronation (in Suzuki Coupling) | The boronic acid group is replaced by a hydrogen atom. This can occur in the presence of water or acidic impurities. | Use anhydrous solvents if necessary and ensure the base is not too weak. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed DMF, styrene (1.5 mmol), and Et₃N (2.0 mmol).
-
Heat the reaction mixture to 100-120 °C and stir until the reaction is complete.[3]
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography.
Visualizations
Catalytic Cycles
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle for the Heck coupling reaction.
Troubleshooting Workflow
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 2-Iodo-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-methoxybenzoic acid. The following sections offer guidance on optimizing common cross-coupling reactions, addressing specific experimental issues to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds by reacting with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines by coupling with primary or secondary amines.
-
Sonogashira Coupling: For the creation of aryl alkynes through reaction with terminal alkynes.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a white crystalline solid. It is slightly soluble in water but exhibits higher solubility in common organic solvents.[1] For reaction setup, it is advisable to screen solvents such as dioxane, toluene, DMF, and THF to ensure complete dissolution of the starting material, which is crucial for reaction success.
Q3: My cross-coupling reaction is not proceeding. What are the initial checks I should perform?
A3: If you observe low or no conversion of your starting material, consider the following critical factors:
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[2]
-
Catalyst Activity: The palladium catalyst can decompose over time, often indicated by the formation of palladium black.[2] Use a fresh, active catalyst or precatalyst.
-
Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity and that any amine bases are anhydrous.[2]
Q4: How does the steric hindrance of this compound affect my reaction?
A4: The iodine atom at the 2-position, adjacent to the carboxylic acid group, introduces steric hindrance. This can impact the oxidative addition step in the catalytic cycle. To overcome this, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can facilitate this step and improve reaction rates and yields.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
This guide provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling.
Data Presentation: Effect of Different Bases on a Suzuki-Miyaura Coupling
The following table, adapted from studies on the sterically similar 3-iodo-4-methoxybenzoic acid methylester, illustrates the significant impact of the base on the reaction yield.
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Tl₂CO₃ | Benzene | 120 | 96 |
| 2 | Ag₂CO₃ | Benzene | 120 | 94 |
| 3 | K₃PO₄ | DMF | - | 60 |
| 4 | Ba(OH)₂ | Benzene | - | 5 |
| 5 | NaOPh | Benzene | 120 | 95 |
| 6 | KOPh | Benzene | 120 | 93 |
These results suggest that for sterically hindered substrates, traditional bases like K₃PO₄ may be less effective than alternatives such as thallium or silver carbonates, or sodium/potassium phenoxide.
Buchwald-Hartwig Amination
Issue: Incomplete conversion or side product formation in the amination of this compound.
Caption: Troubleshooting Buchwald-Hartwig amination.
Sonogashira Coupling
Issue: Formation of alkyne homocoupling (Glaser coupling) byproduct.
A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne.[2] Here’s how to minimize it:
Caption: Minimizing Glaser coupling in Sonogashira reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general guideline; optimization for specific substrates is recommended.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., NaOPh, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., benzene or toluene) to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate in vacuo, and purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a separate vial, stir the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BrettPhos, 2-4 mol%) in the reaction solvent for 10-15 minutes under an inert atmosphere.
-
Reaction Setup: In the main reaction vessel, add this compound (1.0 equiv.) and the base (e.g., K₂CO₃ or NaOtBu, 1.5-2.0 equiv.). Purge with an inert gas.
-
Reagent Addition: Add the degassed solvent, followed by the amine (1.1-1.2 equiv.) and the pre-formed catalyst solution via syringe.
-
Reaction: Heat the mixture (typically 80-110 °C) and monitor its progress.[3]
-
Workup and Purification: Follow similar procedures as described for the Suzuki-Miyaura coupling.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried, inerted reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).[4]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor for completion.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by chromatography.
References
Preventing dehalogenation of 2-Iodo-4-methoxybenzoic acid during reactions
Welcome to the technical support center for 2-Iodo-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-methoxybenzoic acid as a byproduct.[1][2] This side reaction reduces the yield of your desired product and complicates the purification process.[1][2]
Q2: What are the primary causes of dehalogenation in reactions involving this compound?
A2: Dehalogenation, specifically hydrodehalogenation, is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle of cross-coupling reactions.[1][3] Several factors can contribute to the formation of this reactive intermediate:
-
The nature of the substrate: Aryl iodides, like this compound, are the most reactive and, therefore, the most susceptible to hydrodehalogenation compared to aryl bromides or chlorides.[1][3] Electron-rich aryl halides are also more prone to this side reaction.[1][2]
-
Catalyst system: Highly active palladium catalysts can sometimes preferentially promote the dehalogenation pathway.[1][2][4]
-
Reaction conditions: The choice of base, solvent, and temperature significantly influences the reaction outcome.[1]
-
Presence of hydrogen donors: Certain bases and solvents, particularly alcohols and amines, can act as hydride sources.[1][2] Trace amounts of water or other protic species in the reaction mixture can also contribute.[1][2]
Q3: How can I detect if dehalogenation is occurring in my reaction?
A3: You can detect the formation of the dehalogenated byproduct, 4-methoxybenzoic acid, by analyzing the crude reaction mixture using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dehalogenated product will likely have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the components of the mixture and provide their mass-to-charge ratios, allowing for the identification of 4-methoxybenzoic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS can be used to identify the volatile components of the reaction mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product mixture will show characteristic peaks for 4-methoxybenzoic acid, which can be compared to a standard.
Troubleshooting Guides for Common Reactions
Dehalogenation is a common challenge in palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for specific reaction types where this compound is often used.
Suzuki-Miyaura Coupling
Issue: Significant formation of 4-methoxybenzoic acid is observed during the Suzuki-Miyaura coupling of this compound.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.[2][3]
-
Recommendation: Switch from less bulky ligands like PPh3 to bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[4]
-
-
Base Optimization: The base can be a source of hydrides or promote side reactions.[2][3]
-
Solvent Change: Solvents like DMF and alcohols can act as hydride donors.[1][6]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[2]
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100-110 °C) and monitor the progress.
-
Heck Reaction
Issue: Formation of 4-methoxybenzoic acid and/or isomerization of the alkene product during the Heck reaction.
Troubleshooting Steps:
-
Catalyst and Ligand System: A highly active catalyst may favor dehalogenation.[4]
-
Recommendation: If using a highly active catalyst, consider switching to a less active palladium precursor. Employing bulky, electron-rich phosphine ligands can also be beneficial.[4]
-
-
Base Selection: The choice of base is crucial for regenerating the active Pd(0) catalyst and can influence side reactions.[7]
-
Recommendation: Triethylamine (Et3N) is a common base. If dehalogenation is an issue, consider screening other organic or inorganic bases like NaOAc or K2CO3.[8]
-
-
Solvent Choice: Polar aprotic solvents are commonly used.
Sonogashira Coupling
Issue: Significant dehalogenation of this compound is competing with the desired alkyne coupling.
Troubleshooting Steps:
-
Catalyst System: The combination of palladium and a copper co-catalyst is standard.
-
Recommendation: Ensure the quality of both the palladium catalyst and the copper(I) source. Consider using a copper-free Sonogashira protocol, as this can sometimes minimize side reactions.[9]
-
-
Base and Solvent: An amine base is typically used, which can also act as the solvent.
-
Recommendation: If using an amine that can act as a hydride donor, consider switching to a non-hydridic base in combination with an inert solvent.
-
-
Temperature Control: As with other cross-coupling reactions, lower temperatures can disfavor dehalogenation.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many Sonogashira couplings can proceed at room temperature.[10]
-
Buchwald-Hartwig Amination
Issue: The formation of 4-methoxybenzoic acid is a major side reaction during the amination of this compound.
Troubleshooting Steps:
-
Ligand Choice: The ligand is crucial for the efficiency and selectivity of the C-N bond formation.
-
Base Selection: Strong bases are required, but they can also promote dehalogenation.
-
Recommendation: While strong bases like NaOtBu or LHMDS are often necessary, their concentration and the reaction temperature should be carefully controlled. Screening different strong, non-nucleophilic bases can be beneficial.[12]
-
-
Solvent: Aprotic solvents are standard.
-
Recommendation: Toluene and dioxane are generally good choices. Avoid protic solvents.
-
Data Presentation
The following tables provide illustrative data on how changing reaction parameters can help minimize the dehalogenation of an aryl iodide in a typical Suzuki-Miyaura coupling reaction. The data is based on general trends reported in the literature.[3][5]
Table 1: Effect of Ligand on Dehalogenation
| Ligand | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh3 | 70 | 25 |
| PCy3 | 85 | 10 |
| dppf | 88 | 10 |
| SPhos | 95 | <5 |
| XPhos | 96 | <4 |
Table 2: Effect of Base on Dehalogenation
| Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| NaOtBu | 65 | 30 |
| Et3N | 75 | 20 |
| K2CO3 | 90 | 8 |
| K3PO4 | 94 | <6 |
| Cs2CO3 | 92 | 7 |
Table 3: Effect of Solvent on Dehalogenation
| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Ethanol | 60 | 35 |
| DMF | 75 | 22 |
| THF | 88 | 11 |
| Dioxane | 92 | 7 |
| Toluene | 94 | 5 |
Experimental Protocols
Here are two representative protocols for a Suzuki-Miyaura coupling reaction. Protocol 1 uses conditions that are more likely to result in dehalogenation, while Protocol 2 is optimized to suppress this side reaction.
Protocol 1: Standard Suzuki Coupling (Prone to Dehalogenation)
-
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh3)4 (0.03 mmol)
-
Sodium ethoxide (NaOEt) (2 mmol)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous ethanol, followed by Pd(PPh3)4.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or 1H NMR to determine the ratio of the desired product to the dehalogenated byproduct.[5]
-
Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation
-
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G2 (a pre-catalyst, 0.02 mmol)
-
Potassium phosphate (K3PO4) (2 mmol)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K3PO4, and the XPhos Pd G2 pre-catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Visualizations
The following diagrams illustrate key concepts related to preventing dehalogenation.
Caption: A workflow for troubleshooting and minimizing dehalogenation.
Caption: Catalytic cycle with the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. jmcct.com [jmcct.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting homocoupling in Suzuki reactions with 2-Iodo-4-methoxybenzoic acid
Topic: Troubleshooting Homocoupling in Suzuki Reactions with 2-Iodo-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the Suzuki coupling of this compound, with a specific focus on minimizing the formation of homocoupling byproducts.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my reaction with this compound. What is causing this?
A1: This byproduct is likely the result of homocoupling, where two molecules of your organoboron reagent react with each other. The primary causes for homocoupling in Suzuki reactions are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][2][3] Using a Pd(II) precatalyst without an efficient reduction to Pd(0) can also lead to increased homocoupling.[1][4]
Q2: How can I minimize homocoupling when working with this compound?
A2: Several strategies can be employed to minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.[4][5] This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw technique.[4] Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.[6]
-
Choice of Palladium Source: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in-situ reduction step that can sometimes promote homocoupling.[4] Modern precatalysts, such as Buchwald's G3 and G4, are also designed for clean and efficient generation of the active Pd(0) species.[4]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][7] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling.[4][8]
-
Base Selection: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][6] Stronger bases can sometimes accelerate side reactions.
-
Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate, as higher temperatures can disproportionately accelerate side reactions like homocoupling.[4]
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]
Q3: My reaction is not proceeding to completion, and I suspect issues with my reagents. What should I check?
A3: When a Suzuki reaction fails or gives low yields, it is important to systematically check your reagents and conditions:
-
Catalyst Activity: Ensure your palladium catalyst is active. Some palladium sources can degrade over time.[9] You can test your catalyst on a well-established, reliable Suzuki reaction to confirm its activity.[9]
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially in the presence of water.[6][10] Consider using more stable boronic esters like pinacol (BPin) or MIDA esters if this is a persistent issue.[6]
-
Reagent Purity: Verify the purity of your this compound and the boronic acid partner. Impurities can interfere with the catalytic cycle.[9]
-
Solvent and Base: Ensure your solvent is anhydrous and properly degassed.[9][10] If using a solid base, ensure it is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.[10]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki reaction?
A1: The base plays a crucial role in the catalytic cycle. It activates the organoboron compound, typically a boronic acid, to facilitate the transmetalation step with the palladium complex.[7][11][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12][13]
Q2: Can the carboxylic acid group on this compound interfere with the reaction?
A2: Yes, the acidic proton of the carboxylic acid can potentially interfere with the basic conditions of the Suzuki reaction. It may be necessary to use an additional equivalent of base to neutralize the carboxylic acid. Alternatively, protecting the carboxylic acid as an ester (e.g., a methyl ester) prior to the coupling reaction is a common strategy to avoid complications.[14]
Q3: What are some recommended starting conditions for a Suzuki coupling with an iodo-benzoic acid derivative?
A3: Based on studies with the related 3-iodo-4-methoxybenzoic acid methyl ester, a good starting point would be to use a Pd(0) catalyst like Pd(PPh₃)₄. Anhydrous conditions with a solvent like benzene or toluene at reflux may be effective. A variety of bases can be screened, with weaker inorganic bases often being a good first choice to minimize side reactions.
Data Presentation
Table 1: Influence of Reaction Parameters on Homocoupling
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Rationale |
| Atmosphere | Inert (Argon, Nitrogen) | Air (Oxygen present) | Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[1][2][8] |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄) | Pd(II) (e.g., Pd(OAc)₂) | Pd(II) sources can directly engage in homocoupling before reduction to the active Pd(0) catalyst.[1][4] |
| Ligands | Bulky, electron-rich (e.g., XPhos) | Less bulky ligands | Steric hindrance from bulky ligands disfavors the formation of homocoupling intermediates.[4][8] |
| Base | Weaker, non-nucleophilic (e.g., K₂CO₃) | Strong, harsh bases | Milder conditions are generally less prone to side reactions.[4][6] |
| Temperature | Lower effective temperature | High temperatures | Higher temperatures can accelerate the rate of side reactions more than the desired cross-coupling.[4] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol is a general guideline and may require optimization for your specific boronic acid partner.
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if separate) to the reaction mixture under the inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The aqueous layer may need to be acidified to protonate the benzoic acid for extraction into the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizations
Caption: Suzuki catalytic cycle and competing homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Managing steric hindrance effects in reactions of 2-Iodo-4-methoxybenzoic acid
Here is the technical support center for managing steric hindrance in reactions of 2-Iodo-4-methoxybenzoic acid.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the significant steric hindrance encountered during chemical reactions with this compound. The ortho-positioning of both the iodo and carboxylic acid groups presents unique challenges in common synthetic transformations.
Section 1: Suzuki-Miyaura Coupling
The formation of biaryl compounds via Suzuki-Miyaura coupling is often impeded by the steric bulk around the palladium catalyst's coordination sphere, originating from the ortho-substituents on this compound. This can lead to slow reaction rates and low yields.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes and how can I troubleshoot the reaction?
A1: Low yields in this context are almost always due to steric hindrance preventing efficient oxidative addition, transmetalation, or reductive elimination steps in the catalytic cycle. The bulky ortho-iodo and carboxylate groups block the palladium center.
To troubleshoot, a systematic optimization of the catalyst system, base, and reaction conditions is necessary.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.
Key Optimization Parameters:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with di-ortho-substituted substrates. More active catalyst systems are required.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more accessible to the hindered aryl iodide. Examples include tri-tert-butylphosphine (P(tBu)₃), SPhos, and XPhos.[1][2]
-
Palladium Source: Using air-stable pre-catalysts or sources like Pd₂(dba)₃ can improve catalyst activity and longevity. Palladacycle complexes have also shown high activity for these challenging couplings.[3]
-
-
Base Selection: The choice of base is critical.
-
Solvent and Temperature:
-
Higher temperatures (80-110 °C) are typically necessary to overcome the high activation energy.
-
Aprotic solvents like toluene, 1,4-dioxane, or DME, often with a small amount of water, are effective.
-
Data Summary: Recommended Conditions for Hindered Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Provides a source of active Pd(0). |
| Ligand | P(tBu)₃, SPhos, XPhos, or other biarylphosphines | Bulky, electron-rich ligands stabilize the active catalyst and facilitate key steps.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, Ba(OH)₂ | Stronger bases accelerate the transmetalation step, which is often rate-limiting.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DME/H₂O | Allows for higher reaction temperatures and helps solubilize the base. |
| Temperature | 80 - 110 °C | Provides the necessary energy to overcome steric barriers. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point for optimization.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, to achieve a concentration of ~0.1 M with respect to the benzoic acid).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered substrates may require 12-24 hours for completion.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Section 2: Amide Bond Formation
Forming an amide bond directly from the carboxylic acid of this compound is challenging. The ortho-iodo group hinders the approach of the amine to the activated carboxylate intermediate. This often results in slow reactions, requiring more powerful coupling agents or harsher conditions.
Frequently Asked Questions (FAQs)
Q1: Standard coupling reagents like EDC/HOBt are giving poor results for the amidation of this compound, especially with hindered amines. What alternative strategies can I use?
A1: When standard peptide coupling reagents fail due to steric hindrance, you must either increase the reactivity of the activated acid intermediate or use conditions designed to overcome steric barriers.[5][6]
Strategies for Hindered Amide Coupling:
-
More Powerful Coupling Reagents: Switch to uronium/aminium or phosphonium salt-based reagents, which are known to be more effective for hindered couplings.[7]
-
HATU, HBTU, TBTU: These reagents form highly reactive OBt/OAt esters. HATU is often superior, leading to faster reactions with less risk of racemization if chiral amines are used.[8]
-
PyBOP, PyAOP: These phosphonium-based reagents are also highly efficient and can avoid side reactions like guanidinylation that can occur with HATU/HBTU.[7][8]
-
COMU: A safer and highly efficient uronium salt that is comparable to HATU.[7]
-
-
Acyl Halide Formation: Convert the carboxylic acid to a more reactive acyl chloride or fluoride.
-
Acyl Fluorides: These can be generated in situ using reagents like Cyanuric Fluoride or XtalFluor-E. They are often more selective and less prone to side reactions than acyl chlorides, and can be effective for coupling with electron-deficient or sterically hindered amines.[5]
-
-
Elevated Temperatures: Gentle heating (40-60 °C) can often provide the activation energy needed for the nucleophilic attack by the amine, but must be used cautiously to avoid side reactions or decomposition of reagents.[7]
Workflow: Selecting an Amide Coupling Strategy
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chimia.ch [chimia.ch]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Impact of methoxy group position on 2-iodobenzoic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of the methoxy group's position on the reactivity of 2-iodobenzoic acid and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does the position of the methoxy group influence the reactivity of 2-iodobenzoic acid derivatives in catalytic oxidations?
The position of the electron-donating methoxy group (-OCH₃) significantly alters the reactivity of the iodine center, primarily by influencing its electrophilicity. In reactions where the 2-iodobenzoic acid derivative is converted to a hypervalent iodine species (e.g., for alcohol oxidation), a more electron-rich iodine atom facilitates oxidation to the active I(III) or I(V) state.
A study on the catalytic activity of various substituted N-isopropyl-2-iodobenzamides in alcohol oxidation revealed a clear reactivity trend. The reactivity increased in the following order: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe.[1] This demonstrates that an electron-donating group, particularly at the 5-position (para to the iodine), enhances reactivity. The high reactivity of the 5-methoxy derivative is attributed to the rapid generation of the active pentavalent iodine species during the reaction.[1][2]
Q2: I am observing low yields in my reaction using a 3-methoxy-2-iodobenzoic acid derivative as a catalyst. What could be the cause?
According to comparative studies, a methoxy group at the 3-position (meta to the iodine) is less activating than one at the 4- or 5-position.[1] The 3-methoxy substituent has a less pronounced electron-donating effect on the iodine atom compared to the para position (5-position). This results in slower formation of the active hypervalent iodine species, which could lead to lower yields under standard reaction conditions.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures (e.g., 40–70 °C) are often required to generate the active pentavalent iodine compounds in situ, especially for less reactive derivatives.[2]
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration to compensate for the slower catalyst activation.
-
Check Co-oxidant: Ensure your co-oxidant (e.g., Oxone®) is fresh and used in the correct stoichiometry, as it is responsible for regenerating the active catalyst.[3]
Q3: What are the common challenges when synthesizing methoxy-substituted 2-iodobenzoic acids?
The synthesis of specific isomers can be challenging due to issues with regioselectivity during iodination and potential side reactions. The primary synthetic route involves the diazotization of the corresponding methoxyanthranilic acid followed by a Sandmeyer reaction with an iodide salt.[4]
Common Issues & Troubleshooting:
-
Poor Regioselectivity: Direct iodination of methoxybenzoic acid can lead to a mixture of isomers. Using a starting material with the desired substitution pattern (e.g., 5-methoxyanthranilic acid to get 2-iodo-5-methoxybenzoic acid) is crucial.
-
Decomposition of Diazonium Salt: The diazonium intermediate is unstable. The reaction must be kept at low temperatures (0-5 °C) to prevent premature decomposition, which can form phenolic byproducts and reduce yield.[5]
-
Side Reactions: Overheating during the final iodination step can cause the formation of salicylic acid derivatives instead of the desired 2-iodobenzoic acid.[5] Careful temperature control is critical.
Q4: How can I purify my crude methoxy-2-iodobenzoic acid product and confirm its isomeric purity?
Purification: Recrystallization is the most common method for purifying the final product. A typical procedure involves dissolving the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture, followed by slow cooling to induce crystallization.[5] Washing the collected crystals with a small amount of cold solvent helps remove soluble impurities.
Characterization and Isomer Confirmation: Spectroscopic methods are essential to confirm the structure and purity of the synthesized isomer.
-
¹H NMR Spectroscopy: The substitution pattern on the aromatic ring gives a unique splitting pattern and chemical shifts for the aromatic protons. The methoxy (-OCH₃) group will appear as a singlet, typically around 3.8-4.0 ppm.[6]
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the aromatic region will differ for each isomer, providing definitive structural information.[7]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (278.04 g/mol for C₈H₇IO₃).[8]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
Quantitative Data Summary
The reactivity of substituted 2-iodobenzoic acid derivatives is highly dependent on the electronic nature and position of the substituent. The following table summarizes the relative reactivity observed in the oxidation of benzhydrol using substituted N-isopropyl-2-iodobenzamides as catalysts.[1]
| Substituent at Position | Electronic Effect | Relative Reactivity |
| 5-NO₂ | Strong Electron-Withdrawing | Lowest |
| 5-CO₂Me | Electron-Withdrawing | Very Low |
| 3-OMe | Weak Electron-Donating (Inductive) | Low |
| 5-OAc | Weak Electron-Withdrawing | Moderate |
| 5-Cl | Weak Electron-Withdrawing | Moderate |
| None (H) | Neutral (Reference) | Baseline |
| 4-OMe | Electron-Donating | High |
| 5-Me | Weak Electron-Donating | High |
| 5-OMe | Strong Electron-Donating (Mesomeric) | Highest |
Experimental Protocols
Protocol 1: General Synthesis of Methoxy-2-Iodobenzoic Acid via Sandmeyer Reaction
This protocol provides a general method adapted from the synthesis of 2-iodobenzoic acid from anthranilic acid.[4][9]
Materials:
-
Substituted methoxyanthranilic acid (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Metabisulfite
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Diazotization: Suspend the methoxyanthranilic acid in a solution of water and concentrated HCl. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at this temperature.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the KI solution with stirring. A dark precipitate should form.
-
Decomposition: Gently warm the reaction mixture to approximately 40-50 °C for about 15 minutes, then heat to ~95 °C until nitrogen evolution ceases.[5]
-
Work-up: Cool the mixture to room temperature. Add a small amount of sodium metabisulfite to reduce any excess iodine. Collect the crude solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to yield the pure methoxy-2-iodobenzoic acid isomer.
Protocol 2: Catalytic Oxidation of a Secondary Alcohol
This protocol describes a typical application of a methoxy-2-iodobenzoic acid derivative as a catalyst for alcohol oxidation.[2]
Materials:
-
Secondary alcohol (e.g., benzhydrol) (1.0 eq)
-
Methoxy-2-iodobenzamide catalyst (e.g., 2-iodo-5-methoxy-N-isopropylbenzamide) (0.1 eq)
-
Oxone® (2.0 eq)
-
Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (0.1 eq)
-
Acetonitrile (CH₃CN) and Water
-
Ethyl Acetate (for extraction)
-
Saturated aqueous NaHCO₃ and Brine
Procedure:
-
Reaction Setup: To a solution of the secondary alcohol in a mixture of acetonitrile and water, add the methoxy-2-iodobenzamide catalyst and Bu₄NHSO₄.
-
Oxidation: Add Oxone® to the mixture in portions at room temperature while stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Work-up: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (ketone) by silica gel column chromatography.
Visualizations
Caption: Experimental workflow from synthesis to reactivity analysis.
Caption: Impact of methoxy group position on iodine's electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation [beilstein-journals.org]
- 3. tsijournals.com [tsijournals.com]
- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. texiumchem.com [texiumchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Iodo-2-methoxybenzoic acid | 89942-34-7 | FI67305 [biosynth.com]
- 9. Page loading... [guidechem.com]
Work-up procedures to remove impurities from 2-Iodo-4-methoxybenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful work-up and purification of 2-Iodo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis via a Sandmeyer reaction?
The most common impurities include:
-
Unreacted Starting Material: 4-methoxy-anthranilic acid may be present if the diazotization and/or Sandmeyer reaction is incomplete.
-
Di-iodinated Byproducts: Over-iodination can lead to the formation of 3,5-diiodo-4-methoxybenzoic acid.
-
Phenolic Byproducts: Premature decomposition of the diazonium salt can result in the formation of 4-methoxy-2-hydroxybenzoic acid.
-
Residual Iodine: Excess iodine from the reaction may remain in the crude product.
-
Other Isomers: Depending on the reaction conditions, small amounts of other positional isomers of iodo-4-methoxybenzoic acid could potentially form.
Q2: My crude product is a dark brown or purplish solid. What is the cause and how can I remove the color?
The dark color is often due to the presence of residual iodine (I₂) or polymeric byproducts formed during the Sandmeyer reaction.
-
Troubleshooting:
-
Sodium Thiosulfate Wash: During the aqueous work-up, washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) will reduce elemental iodine to colorless iodide (I⁻).
-
Activated Charcoal Treatment: If the color persists after the thiosulfate wash, it may be due to polymeric impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these colored compounds. Be sure to perform a hot filtration to remove the charcoal.
-
Q3: I am having difficulty removing the unreacted 4-methoxy-anthranilic acid. What is the best approach?
The starting material, 4-methoxy-anthranilic acid, has different solubility properties compared to the desired product, which can be exploited for its removal.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a dilute acidic solution (e.g., 1 M HCl). The basic amino group of the starting material will be protonated, making it soluble in the aqueous acidic layer, while the desired product remains in the organic layer.
-
Separate the layers and proceed with the work-up of the organic phase.
-
-
Recrystallization: Careful selection of a recrystallization solvent system can also help in separating the product from the starting material.
Q4: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room and elevated temperatures.
-
Mixed Solvent Systems: An ethanol/water mixture is often effective for benzoic acid derivatives. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
Troubleshooting Guides
Problem: Low Yield of Crystalline Product After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Too much solvent used | Reheat the solution to evaporate some of the solvent to the point of saturation and allow it to cool again. |
| Crystallization is slow or has not started | 1. Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. 2. Add a seed crystal of pure this compound. 3. Cool the solution in an ice bath to further decrease solubility. |
| Product is too soluble in the chosen solvent | Select a less polar solvent or use a mixed solvent system where the product has lower solubility at cold temperatures. |
Problem: Oily Residue Instead of Crystals
| Potential Cause | Troubleshooting Steps |
| Presence of significant impurities | The impurities may be acting as a eutectic mixture, lowering the melting point. Try purifying the crude product by another method first, such as column chromatography, before attempting recrystallization. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to precipitate as an oil. |
| Inappropriate solvent | The boiling point of the solvent may be higher than the melting point of the impure product. Choose a solvent with a lower boiling point. |
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Extraction:
-
If the reaction mixture is aqueous, extract the product with an organic solvent such as ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to remove any unreacted iodine.
-
Wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove acidic impurities. Note: The product is acidic and will react with a strong base. A bicarbonate wash is generally safe for removing stronger acid impurities. For removing the starting material, an acid wash is recommended (see FAQs).
-
Wash with brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Data Presentation
Table 1: Qualitative Solubility of this compound and Potential Impurities
| Compound | Water | Ethanol | Ethyl Acetate | Toluene |
| This compound | Slightly Soluble | Soluble | Soluble | Sparingly Soluble |
| 4-methoxy-anthranilic acid (Starting Material) | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble |
| 3,5-diiodo-4-methoxybenzoic acid (Byproduct) | Insoluble | Sparingly Soluble | Sparingly Soluble | Slightly Soluble |
Note: This data is qualitative and based on the general properties of benzoic acid derivatives. Actual solubilities can vary with temperature.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Stability issues of 2-Iodo-4-methoxybenzoic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Iodo-4-methoxybenzoic acid under various reaction conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a white crystalline solid that is generally stable under standard storage conditions (cool, dry, and dark place). However, it can be sensitive to certain reaction conditions, particularly strong acids, strong oxidants, high temperatures, and prolonged exposure to light. Instability can manifest as discoloration, degradation, or the formation of impurities, which can impact reaction yields and product purity.
Q2: What are the primary degradation pathways for this compound?
A2: The two most probable degradation pathways for this compound under reaction stress are deiodination and decarboxylation.
-
Deiodination: The carbon-iodine bond can be cleaved under certain conditions, particularly in the presence of reducing agents, certain bases, or upon exposure to UV light, leading to the formation of 4-methoxybenzoic acid.
-
Decarboxylation: At elevated temperatures, especially in the presence of a catalyst or in a suitable solvent, the carboxylic acid group can be lost as carbon dioxide, resulting in the formation of 3-iodoanisole.
Q3: I am observing the formation of 4-methoxybenzoic acid as an impurity in my reaction. What could be the cause?
A3: The presence of 4-methoxybenzoic acid suggests that deiodination is occurring. This can be promoted by several factors in your reaction setup:
-
Reducing agents: Even mild reducing conditions can lead to the cleavage of the C-I bond.
-
Basic conditions: Some bases, especially in combination with certain solvents and at elevated temperatures, can facilitate deiodination.
-
Radical reactions: The reaction may be proceeding through a radical mechanism where a radical initiator is present, leading to the abstraction of the iodine atom.
-
Light exposure: If your reaction is sensitive to light, photodeiodination can occur.
Q4: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with this compound is giving low yields. Could this be a stability issue?
A4: Yes, the stability of this compound is crucial for the success of cross-coupling reactions. Low yields can be attributed to:
-
Decomposition of the starting material: If the reaction conditions are too harsh (e.g., high temperature, strong base), the this compound may degrade before it can participate in the catalytic cycle.
-
Protodeboronation (in Suzuki coupling): While this is an issue with the boronic acid partner, the overall reaction conditions that might degrade your this compound could also favor this side reaction.
-
Homocoupling: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.
-
Catalyst inhibition: The carboxylic acid functionality can sometimes interact with the palladium catalyst, affecting its activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or no product formation | Degradation of this compound | - Lower the reaction temperature.- Use a milder base.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Protect the reaction from light. |
| Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust, air-stable precatalyst. | |
| Presence of oxygen | - Properly degas all solvents and reagents.- Maintain a positive pressure of an inert gas throughout the reaction. | |
| Formation of 4-methoxybenzoic acid (deiodination) | Reducing conditions | - Avoid the use of reducing agents if possible.- If a reducing agent is necessary, consider a milder one or add it at a later stage. |
| Harsh basic conditions | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Use the minimum necessary amount of base. | |
| Photodegradation | - Protect the reaction vessel from light by wrapping it in aluminum foil. | |
| Formation of 3-iodoanisole (decarboxylation) | High reaction temperature | - Optimize the reaction temperature; run the reaction at the lowest effective temperature.- Consider a more active catalyst that allows for lower reaction temperatures. |
| Prolonged reaction time | - Monitor the reaction progress and stop it as soon as the starting material is consumed. |
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table summarizes the expected stability under common stress conditions based on the behavior of similar compounds. The goal in a forced degradation study is typically to achieve 5-20% degradation to identify potential degradation products.
| Stress Condition | Reagents/Parameters | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | Relatively stable, degradation may occur under harsh conditions. | 4-methoxybenzoic acid (deiodination), potential for esterification if alcohol is present. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, RT - 60 °C | Susceptible to deiodination, especially at elevated temperatures. | 4-methoxybenzoic acid |
| Oxidation | 3-30% H₂O₂, RT | Generally stable, but degradation is possible with stronger oxidants. | Phenolic compounds, ring-opened products. |
| Thermal Degradation | > Melting Point (~170-174 °C) | Susceptible to decarboxylation at high temperatures. | 3-iodoanisole |
| Photodegradation | UV light (e.g., 254 nm) | Susceptible to deiodination. | 4-methoxybenzoic acid |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions Application:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature or heat at 60 °C for a specified time.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at a temperature below its melting point (e.g., 100 °C, 120 °C) for a specified time.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a UV lamp (254 nm) for a specified time. A dark control sample should be kept under the same conditions but protected from light.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary (for acidic and basic hydrolysis samples), and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Validation & Comparative
Reactivity Face-Off: 2-Iodo-4-methoxybenzoic Acid vs. 2-Bromo-4-methoxybenzoic Acid in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the intricate process of drug discovery and development, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are fundamental building blocks, and their reactivity in widely-used palladium-catalyzed cross-coupling reactions is of paramount importance. This guide provides an objective, data-supported comparison of the reactivity of 2-iodo-4-methoxybenzoic acid and 2-bromo-4-methoxybenzoic acid in three cornerstone C-C bond-forming reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
The fundamental principle governing the reactivity of aryl halides in these transformations is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend for reactivity is C-I > C-Br > C-Cl, a direct consequence of the weaker C-I bond, which facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle.[1][2] This guide will illustrate that this compound is the more reactive substrate, offering advantages in terms of milder reaction conditions and potentially higher yields.
Comparative Reactivity and Performance Data
While a direct head-to-head quantitative comparison for these specific substrates is not extensively documented in a single study, the well-established principles of palladium-catalyzed cross-coupling reactions and data from analogous systems allow for a reliable assessment of their relative performance. The following tables provide an expected performance comparison based on these principles.
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Bromo-4-methoxybenzoic acid | Rationale |
| Reaction Temperature | Room temperature to moderate heating (e.g., 60-80 °C) | Typically requires higher temperatures (e.g., 80-110 °C) | The lower C-I bond energy allows for oxidative addition under milder conditions. |
| Reaction Time | Generally shorter (e.g., 2-12 hours) | Often requires longer reaction times (e.g., 12-24 hours) | Faster oxidative addition leads to a quicker overall catalytic cycle. |
| Catalyst Loading | Can often be achieved with lower catalyst loading | May require higher catalyst loading for comparable yields | The higher reactivity of the iodo-substrate necessitates less catalyst to achieve the desired transformation. |
| Expected Yield | Good to excellent | Moderate to good, may be lower than the iodo- counterpart under identical conditions | The higher reactivity of this compound generally translates to more efficient conversion to the desired product. |
Table 2: Expected Performance in Heck and Sonogashira Coupling
| Feature | This compound | 2-Bromo-4-methoxybenzoic acid | Rationale |
| Reaction Conditions | Milder conditions are generally sufficient | Often requires more forcing conditions (higher temperatures) | Consistent with the established reactivity trend of aryl halides in these reactions.[3] |
| Selectivity | High | High | Both substrates are expected to show good selectivity in these reactions. |
| Side Reactions | Less prone to side reactions due to milder conditions | Higher temperatures may lead to increased side product formation | Milder conditions reduce the likelihood of thermal decomposition of reactants, catalysts, or products. |
| Expected Yield | Generally higher | Generally lower under identical, non-optimized conditions | The greater reactivity of the C-I bond leads to more efficient coupling. |
Mechanistic Overview: The Catalytic Cycles
The Suzuki-Miyaura, Heck, and Sonogashira reactions all proceed through a similar catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The superior reactivity of this compound stems from a lower energy barrier for the initial oxidative addition step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Sonogashira reaction.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. These should serve as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (2-iodo- or 2-bromo-4-methoxybenzoic acid) (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., a mixture of dioxane and water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C for this compound, 100 °C for 2-bromo-4-methoxybenzoic acid).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction Protocol
Materials:
-
Aryl halide (2-iodo- or 2-bromo-4-methoxybenzoic acid) (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Add the anhydrous, degassed solvent, followed by the base and the alkene.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C for the iodo-compound, 120-140 °C for the bromo-compound).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling Protocol
Materials:
-
Aryl halide (2-iodo- or 2-bromo-4-methoxybenzoic acid) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, diisopropylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., room temperature to 40 °C for the iodo-compound, 50-70 °C for the bromo-compound).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Conclusion
References
A Comparative Guide to the Suzuki Coupling of Iodo-methoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling performance of 2-iodo-4-methoxybenzoic acid and its isomers, 3-iodo-4-methoxybenzoic acid and 4-iodo-2-methoxybenzoic acid. Understanding the relative reactivity and optimal reaction conditions for these isomers is crucial for researchers in drug discovery and development, where the synthesis of complex biaryl scaffolds is paramount.
Performance Comparison
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, the relative reactivity of these isomers can be inferred from established principles of Suzuki-Miyaura coupling and data from analogous systems. The primary factors influencing the reaction rate and yield are the electronic effects of the substituents and steric hindrance around the iodine atom.
Aryl iodides are generally the most reactive halides in Suzuki couplings due to the weaker C-I bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst. The position of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group relative to the iodine atom significantly impacts the electron density at the reaction center and the steric accessibility of the C-I bond.
Table 1: Predicted Relative Reactivity and Typical Reaction Parameters for the Suzuki Coupling of Iodo-methoxybenzoic Acid Isomers
| Isomer | Structure | Predicted Reactivity | Typical Catalyst | Typical Base | Typical Solvent | Typical Temperature (°C) |
| This compound | High | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 | |
| 3-Iodo-4-methoxybenzoic acid | Moderate to High | Pd(PPh₃)₄ | Na₂CO₃, K₃PO₄ | Benzene, DMF | 80-110 | |
| 4-Iodo-2-methoxybenzoic acid | Moderate | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | 90-120 |
Disclaimer: The predicted reactivity is based on general principles of organic chemistry. Actual reaction outcomes will depend on the specific boronic acid partner and reaction conditions employed.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of iodo-methoxybenzoic acid isomers. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.
Protocol 1: General Procedure for Suzuki Coupling of Iodo-methoxybenzoic Acids
This protocol describes a general method adaptable for all three isomers with an arylboronic acid.
Materials:
-
Iodo-methoxybenzoic acid isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture)
Procedure:
-
To a dry round-bottom flask, add the iodo-methoxybenzoic acid isomer, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
Iodo-methoxybenzoic acid isomer (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a microwave vial, combine the iodo-methoxybenzoic acid isomer, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of iodo-methoxybenzoic acid isomer can influence the efficiency of the Suzuki-Miyaura coupling reaction. While all three isomers are viable substrates, their reactivity is modulated by the interplay of steric and electronic factors. For challenging couplings, the more reactive this compound may be preferred. However, with careful optimization of the catalyst, base, and solvent system, high yields of the desired biaryl products can be achieved with all three isomers, making them valuable building blocks in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.
Advantages of using 2-Iodo-4-methoxybenzoic acid over other substituted benzoic acids
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and novel materials, the selection of starting materials is a critical determinant of efficiency, yield, and overall success. Among the myriad of substituted benzoic acids, 2-Iodo-4-methoxybenzoic acid has emerged as a particularly advantageous building block. Its unique substitution pattern confers superior reactivity in a range of pivotal cross-coupling reactions and provides a versatile scaffold for the synthesis of complex, biologically active molecules. This guide offers an objective comparison of this compound with other substituted benzoic acids, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This inherent chemical property facilitates the oxidative addition step in the catalytic cycle of reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, often leading to higher yields, shorter reaction times, and milder reaction conditions.
While direct side-by-side comparative studies under identical conditions are not always available in the literature, the general reactivity trend of aryl halides (I > Br > Cl) is a well-established principle in organic chemistry. This trend is consistently observed across a wide range of substrates and catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The enhanced reactivity of 2-iodobenzoates allows for efficient coupling with a variety of boronic acids.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-iodobenzoate | Pd(OAc)₂ / SPhos (1 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 1-4 | >95 |
| Methyl 2-bromobenzoate | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 8-16 | 85-95 |
| Methyl 2-chlorobenzoate | Pd₂(dba)₃ / XPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 110 | >24 | <60 |
Note: The data in this table is representative and compiled from various sources to illustrate the general reactivity trend. Actual yields may vary depending on specific substrates and reaction conditions.
Heck Reaction
In the Heck reaction, which couples aryl halides with alkenes, the superior reactivity of the iodo-substituted analog is also evident, often requiring lower catalyst loadings and shorter reaction times.
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-iodobenzoate | Pd(OAc)₂ | Et₃N | DMF | 100 | 0.5-4 | >95 |
| Methyl 2-bromobenzoate | Pd(OAc)₂ | Et₃N | DMF | 120 | 4-12 | 80-95 |
| Methyl 2-chlorobenzoate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | >24 | <60 |
Note: This table presents representative data to highlight the comparative reactivity. Specific conditions and yields can vary.
Sonogashira Coupling
The Sonogashira coupling is a key method for the synthesis of aryl alkynes. The use of 2-iodobenzoates in this reaction is highly advantageous due to their ability to react under milder conditions, often at room temperature.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-iodobenzoate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 1-6 | >90 |
| Methyl 2-bromobenzoate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | 8-24 | 70-85 |
| Methyl 2-chlorobenzoate | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 120 | >24 | <40 |
Note: The presented data is illustrative of the general reactivity trend in Sonogashira coupling reactions.
Application in the Synthesis of Bioactive Molecules
The structural motif of this compound is a valuable starting point for the synthesis of a variety of biologically active compounds, including kinase inhibitors. The strategic placement of the iodo, methoxy, and carboxylic acid functionalities allows for sequential and site-selective modifications to build complex molecular architectures.
Inhibition of the Hedgehog Signaling Pathway
Derivatives of methoxy-substituted benzoic acids have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in several forms of cancer.[1][2] The general synthetic strategy often involves the amidation of the benzoic acid and subsequent cross-coupling reactions where the iodo-substituted precursor would offer significant advantages in terms of reaction efficiency.
Caption: Inhibition of the Hedgehog signaling pathway by a 2-methoxybenzamide derivative.
Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another important target in drug discovery, particularly for inflammatory diseases and some cancers. Substituted benzamides are a known class of p38 MAPK inhibitors. The synthesis of these inhibitors can be efficiently achieved using this compound as a key building block, leveraging its reactivity in cross-coupling reactions to introduce necessary pharmacophores.
References
A-Comparative-Guide-to-the-Yield-of-Cross-Coupling-Reactions-with-Different-Halobenzoic-Acids
Introduction
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for forging these connections, offering unparalleled efficiency and functional group tolerance.[1] Halobenzoic acids, with their dual functionality, serve as critical building blocks in the synthesis of complex pharmaceuticals and functional materials.
The choice of the halogen substituent on the benzoic acid scaffold—iodine, bromine, or chlorine—is a critical parameter that profoundly influences reaction kinetics, yields, and overall synthetic strategy. This guide provides an in-depth, data-supported comparative analysis of the performance of iodo-, bromo-, and chlorobenzoic acids in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. By understanding the underlying mechanistic principles and examining supporting experimental data, researchers can make more informed decisions in substrate selection and reaction optimization.
The Reactivity Hierarchy of Aryl Halides
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This directly impacts the rate-determining step of most catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The generally accepted reactivity order is:
This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker carbon-iodine bond undergoes oxidative addition more readily, often leading to faster reactions, higher yields, and the feasibility of employing milder reaction conditions.[2]
Suzuki-Miyaura Coupling: A Comparative Yield Analysis
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid.[4][5] Its popularity is due in large part to the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[1][6]
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halobenzoic acid, forming a Pd(II) intermediate.[7][8] This step is typically the rate-determining step of the reaction.[7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[5][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Yield Data for Halobenzoic Acids in Suzuki-Miyaura Coupling
The inherent reactivity trend of aryl halides is clearly reflected in the yields of Suzuki-Miyaura couplings. Iodo- and bromobenzoic acids are generally excellent substrates, while chlorobenzoic acids often require more specialized and highly active catalyst systems to achieve comparable results.
| Halobenzoic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~90[9] |
| 4-Chlorobenzoic acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85[9] |
Expert Insight: The data clearly demonstrates that for routine Suzuki-Miyaura couplings, iodobenzoic acids provide the highest yields in the shortest reaction times under the mildest conditions. While bromobenzoic acids are also highly effective, they may necessitate slightly elevated temperatures or longer reaction times. The coupling of chlorobenzoic acids, while achievable, often requires more sophisticated and expensive phosphine ligands, such as SPhos, to overcome the stronger C-Cl bond and achieve high conversions.
Heck Reaction: A Comparative Yield Analysis
The Heck reaction is a palladium-catalyzed method for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[10][11] This transformation is particularly valuable for the synthesis of substituted alkenes and has found widespread application in organic synthesis.[12]
Mechanism of the Heck Reaction
The catalytic cycle of the Heck reaction shares similarities with the Suzuki-Miyaura coupling, but with distinct differences in the subsequent steps after oxidative addition:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the halobenzoic acid to form a Pd(II) complex.[13]
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.[13]
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a palladium-hydride species.[13]
-
Reductive Elimination/Base Regeneration: The palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base.
Catalytic cycle of the Heck reaction.
Comparative Yield Data for Halobenzoic Acids in the Heck Reaction
Similar to the Suzuki-Miyaura coupling, the reactivity of halobenzoic acids in the Heck reaction follows the established trend.
| Halobenzoic Acid | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzoic acid | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | >90[14] |
| 4-Bromobenzoic acid | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | NMP | 120 | 16 | ~85 |
| 4-Chlorobenzoic acid | Methyl acrylate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMA | 140 | 24 | ~70 |
Expert Insight: Iodo- and bromobenzoic acids are reliable substrates for the Heck reaction, affording good to excellent yields. The use of phosphine ligands is often beneficial, particularly for bromo-derivatives, to enhance catalyst stability and activity. Chlorobenzoic acids are significantly less reactive and typically require higher temperatures, longer reaction times, and more electron-rich, bulky phosphine ligands like tricyclohexylphosphine (PCy₃) to achieve satisfactory yields.
Buchwald-Hartwig Amination: A Comparative Yield Analysis
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the formation of C-N bonds.[15] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.[16]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halobenzoic acid to form a Pd(II) intermediate.[17]
-
Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium center.[16]
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are reductively eliminated to form the desired N-aryl product and regenerate the Pd(0) catalyst.[17]
Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Yield Data for Halobenzoic Acids in Buchwald-Hartwig Amination
The choice of halogen on the benzoic acid substrate significantly impacts the efficiency of the Buchwald-Hartwig amination.
| Halobenzoic Acid | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzoic acid | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 4 | >98 |
| 4-Bromobenzoic acid | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 12 | ~92 |
| 4-Chlorobenzoic acid | Morpholine | Pd-PEPPSI-IPr | NaOtBu | 1,4-Dioxane | 110 | 24 | ~88 |
Expert Insight: Iodo- and bromobenzoic acids are highly reactive in Buchwald-Hartwig aminations, often providing excellent yields with a variety of amine coupling partners. The use of specialized, bulky, and electron-rich phosphine ligands, such as XPhos and RuPhos, developed by the Buchwald group, is crucial for achieving high efficiency.[16] Chlorobenzoic acids are more challenging substrates and typically require the use of N-heterocyclic carbene (NHC) ligated palladium catalysts, such as PEPPSI-IPr, to facilitate the difficult oxidative addition step.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromo-aminobenzoic acid with an arylboronic acid.[3][18]
Materials:
-
4-Bromobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzoic acid, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(dppf)Cl₂ under a positive flow of the inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
A typical Suzuki cross-coupling workflow.
General Procedure for Buchwald-Hartwig Amination of 4-Iodobenzoic Acid
This protocol provides a general procedure for the Buchwald-Hartwig amination of an iodo-aminobenzoic acid with a secondary amine.[3]
Materials:
-
4-Iodobenzoic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add 4-iodobenzoic acid, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.
-
Add anhydrous toluene and the amine.
-
Seal the vial and heat the reaction mixture to 80 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Conclusion
The choice of halobenzoic acid as a substrate in palladium-catalyzed cross-coupling reactions has a profound and predictable impact on reaction efficiency and yield. The well-established reactivity trend of I > Br > Cl is a direct consequence of the carbon-halogen bond strength and dictates the ease of the rate-determining oxidative addition step.
-
Iodobenzoic acids are the most reactive substrates, consistently providing the highest yields under the mildest conditions and in the shortest reaction times across Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
-
Bromobenzoic acids are also excellent and widely used substrates, offering a good balance of reactivity and cost-effectiveness. They may, however, require slightly more forcing conditions compared to their iodo counterparts.
-
Chlorobenzoic acids are the most challenging substrates due to the strength of the C-Cl bond. Their successful coupling often necessitates the use of more advanced, highly active, and often more expensive catalyst systems, along with higher temperatures and longer reaction times.
By understanding these fundamental principles and leveraging the comparative data presented, researchers can strategically select the most appropriate halobenzoic acid for their specific synthetic goals, thereby optimizing reaction outcomes and accelerating the drug discovery and development process.
References
- 1. jmcct.com [jmcct.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Performance of 2-Iodo-4-methoxybenzoic Acid in Palladium-Catalyzed Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is fundamental to optimizing synthetic routes and scaling up chemical processes. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing the complex molecular architectures found in pharmaceuticals and advanced materials. 2-Iodo-4-methoxybenzoic acid and its derivatives are valuable building blocks, and the kinetics of their reactions are of significant interest.
This guide provides an objective comparison of the kinetic performance of this compound derivatives in several key palladium-catalyzed reactions. It includes supporting experimental data for analogous substrates, detailed experimental protocols for kinetic analysis, and mechanistic diagrams to illustrate the underlying catalytic cycles.
Comparative Kinetic Performance of Aryl Halides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is critically dependent on the identity of the halogen. This is primarily due to the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle. The established trend in reactivity is I > Br > Cl.[1] Aryl iodides, such as this compound, possess the weakest carbon-halogen bond, leading to faster reaction rates compared to their bromo and chloro counterparts.[1] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]
The following table summarizes the expected relative performance of 2-halo-4-methoxybenzoic acid derivatives in major cross-coupling reactions, based on established principles.
Table 1: Relative Performance of 2-Halo-4-methoxybenzoic Acid Analogues in Palladium-Catalyzed Reactions
| Reaction | Substrate Analogue | Relative Rate | Typical Reaction Time | Typical Yield | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Methyl 2-iodo-4-methoxybenzoate | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures.[1] |
| Methyl 2-bromo-4-methoxybenzoate | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures or more active catalysts.[1] | |
| Methyl 2-chloro-4-methoxybenzoate | Moderate | 12 - 48 hours | 50 - 80% | Requires specialized, electron-rich phosphine ligands for efficient coupling.[1] | |
| Heck Reaction | Methyl 2-iodo-4-methoxybenzoate | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often requiring lower catalyst loadings.[1] |
| Methyl 2-bromo-4-methoxybenzoate | High | 4 - 12 hours | 80 - 95% | A common and effective substrate for the Heck reaction.[1] | |
| Methyl 2-chloro-4-methoxybenzoate | Low | > 24 hours | < 60% | Generally challenging and requires forcing conditions.[1] | |
| Sonogashira Coupling | Methyl 2-iodo-4-methoxybenzoate | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures.[1] |
| Methyl 2-bromo-4-methoxybenzoate | High | 6 - 18 hours | 70 - 90% | Effective, but may require higher temperatures than the iodo analogue. |
| | Methyl 2-chloro-4-methoxybenzoate | Very Low | > 48 hours | < 40% | Not a preferred substrate for Sonogashira coupling.[1] |
Note: Data is based on the performance of methyl 2-halobenzoate analogues as representative substrates.[1]
Quantitative Data from Representative Reactions
While precise kinetic data under a single set of standardized conditions for this compound is not extensively documented, data from analogous substrates like methyl or ethyl 2-iodobenzoate provide valuable benchmarks.
Suzuki-Miyaura Coupling Data
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The choice of ligand and palladium source is critical for efficiency, especially with sterically hindered substrates.[2]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Methyl 2-Iodobenzoate
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 96 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 94 |
| PdCl₂(dppf) (2) | - | CsF | THF | 70 | 18 | 85 |
Note: This data is representative for methyl 2-iodobenzoate and should be consulted for illustrative purposes.[2]
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction Data
The Heck reaction couples aryl halides with alkenes. The high reactivity of the C-I bond in 2-iodobenzoate derivatives makes them highly efficient substrates for this transformation.[1]
Table 3: Representative Conditions for Heck Reaction of Ethyl 2-Iodobenzoate
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 2 | 95 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 4 | 92 |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | K₂CO₃ | Dioxane | 100 | 3 | 98 |
Note: This data is representative for ethyl 2-iodobenzoate and should be consulted for illustrative purposes.[2]
The Heck reaction mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle.[2]
Caption: Simplified catalytic cycle for the Heck reaction.
Sonogashira Coupling Data
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using both palladium and copper co-catalysts.[3][4]
Table 4: Representative Conditions for Sonogashira Coupling of Methyl 2-Iodobenzoate
| Pd Source (mol%) | Ligand (mol%) | Cu Source (mol%) | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 12 | 85 |
| Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | 8 | 92 |
| Pd(dppf)Cl₂ (2) | - | CuI (3) | Cs₂CO₃ | Dioxane | 12 | 78 |
| Pd₂(dba)₃ (1) | XPhos (3) | - | K₃PO₄ | Toluene | 6 | 94 |
Note: This data is representative for methyl 2-iodobenzoate and should be consulted for illustrative purposes.[2]
The mechanism involves two interconnected catalytic cycles.[3]
Caption: Interconnected catalytic cycles in the Sonogashira coupling.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis requires careful experimental design and execution. The following protocols provide a framework for studying the kinetics of palladium-catalyzed reactions involving this compound.
General Protocol for Kinetic Monitoring (Aliquot Method)
-
Reaction Setup : In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the palladium catalyst (e.g., 1-2 mol%), the appropriate ligand (e.g., 2-4 mol%), and an internal standard (e.g., undecane, hexamethylbenzene).
-
Initiation : Add the solvent, followed by the coupling partner (e.g., boronic acid, alkene, or alkyne, typically 1.2-1.5 equiv.) and the base (e.g., 2.0 equiv.).
-
Time Zero : Place the flask in a pre-heated oil bath and begin vigorous stirring. This marks time zero (t=0).
-
Sampling : At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot of the reaction mixture using a syringe.
-
Quenching : Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cold solution of aqueous NH₄Cl) and an extraction solvent (e.g., diethyl ether).
-
Analysis : Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material, product, and internal standard over time.
-
Data Processing : Plot the concentration of the reactant or product versus time to determine the reaction rate.
Caption: Experimental workflow for a kinetic study using the aliquot method.
In-Situ Kinetic Monitoring (¹H NMR Spectroscopy)
For reactions that are amenable, in-situ monitoring provides real-time data without the need for sampling and quenching.
-
Sample Preparation : In an NMR tube, dissolve this compound (1.0 equiv.), the coupling partner, the base, and an internal standard in a suitable deuterated solvent.
-
Initial Spectrum : Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.[1]
-
Initiation : Remove the tube from the spectrometer, add the palladium catalyst (e.g., 2 mol%), shake quickly to mix, and place it in the pre-heated NMR probe.
-
Data Acquisition : Acquire spectra at regular intervals over the course of the reaction.
-
Data Processing : Process the spectra and integrate the signals corresponding to characteristic peaks of the starting material and the product, relative to the internal standard.[1] This allows for the calculation of concentrations at each time point.
-
Analysis : Plot concentration versus time to determine the reaction rate.
Conclusion
The kinetic profile of this compound in palladium-catalyzed reactions is characterized by high reactivity, driven by the low C-I bond dissociation energy.[1] This inherent reactivity makes it a preferred substrate over its bromo and chloro analogues, often enabling faster reactions under milder conditions. The choice of palladium precursor, ligand, base, and solvent remains crucial in tuning the reaction rate and maximizing yield for specific transformations like the Suzuki-Miyaura, Heck, and Sonogashira couplings. The experimental protocols and mechanistic frameworks provided in this guide offer a robust starting point for researchers to conduct detailed kinetic studies, leading to a deeper understanding and optimization of these vital synthetic methods.
References
Benchmarking Catalyst Performance for 2-Iodo-4-methoxybenzoic Acid Coupling: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular architectures is paramount. The coupling of substituted aryl halides, such as 2-Iodo-4-methoxybenzoic acid, is a critical transformation in the generation of biaryl, N-aryl, and other valuable structural motifs found in numerous pharmaceutical agents and functional materials. The choice of catalyst for these reactions profoundly influences yield, selectivity, and reaction conditions. This guide provides an objective comparison of various catalytic systems for the coupling of this compound and its close analogs, supported by experimental data to inform catalyst selection and process optimization.
The primary coupling reactions for aryl iodides include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. Palladium- and copper-based catalysts are the cornerstones of these transformations. The reactivity of the C-I bond, being the most labile among carbon-halogen bonds (C-I > C-Br > C-Cl), makes this compound a highly reactive substrate for such cross-coupling reactions.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of different catalytic systems in coupling reactions involving this compound and structurally related iodo-aryl compounds. This data, compiled from various sources, highlights key reaction parameters and outcomes, offering a baseline for catalyst selection.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Arylboronic Ester | Pd(PPh₃)₄ (0.06 equiv.) | Sodium Phenoxide | Benzene (reflux) | 80 | - | Good | For sterically hindered arylboronic esters with a related substrate.[1] |
| Buchwald-Hartwig | Amines | Pd(OAc)₂ / X-Phos | KOt-Bu | - | - | - | Good to Excellent | General conditions for C(sp²)-N coupling.[2] |
| Ullmann (N-Arylation) | Aniline | Copper(II) Acetate (Ligand-Free) | - | Water | - | - | - | A green and cost-effective alternative for certain N-arylation reactions.[3] |
| Ullmann (N-Arylation) | Aliphatic Amines | CuI (10 mol%) / rac-BINOL (20 mol%) | K₃PO₄ | DMF | RT | 24 | ~95 | Mild and efficient for N-arylation of 2-iodo/-bromobenzoic acids.[3] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Triethylamine | Triethylamine | RT | - | - | General protocol for iodopyrazoles, applicable to other iodo-heterocycles.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key coupling reactions applicable to this compound, based on established procedures for similar substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 equiv) and the respective arylboronic acid or ester (1.2 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system (e.g., Toluene/H₂O, Dioxane) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until completion, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction tube is charged with this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv). The tube is sealed, and a degassed solvent (e.g., Dioxane or Toluene) is added. The reaction mixture is heated to the specified temperature (typically 80-120 °C) for the required duration. After cooling to room temperature, the mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by flash column chromatography to yield the desired N-aryl product.
General Procedure for Ullmann C-N Coupling
A mixture of this compound (1.0 equiv), the amine (1.5 equiv), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF or Dioxane) is heated under an inert atmosphere. The reaction temperature can range from room temperature to elevated temperatures depending on the reactivity of the substrates.[3] The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with ethyl acetate, and washed with aqueous ammonia and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizing the Experimental Workflow
To further clarify the logical flow of a typical cross-coupling experiment, the following diagram illustrates the key steps from reaction setup to product isolation.
Caption: Generalized workflow for a catalytic cross-coupling reaction.
Conclusion
The selection of an optimal catalytic system for the coupling of this compound is contingent on the specific transformation (C-C, C-N, etc.), the nature of the coupling partner, and desired reaction conditions. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, offer broad substrate scope and high efficiency, often facilitated by sterically hindered and electron-rich phosphine ligands. Copper-catalyzed Ullmann-type reactions, particularly with the use of appropriate ligands, provide mild and efficient routes for N- and O-arylation and can present a more economical option.[3] This guide serves as a foundational resource for researchers to navigate the catalyst landscape and accelerate the synthesis of novel compounds derived from this compound.
References
A Balancing Act in Large-Scale Synthesis: The Cost-Benefit Analysis of 2-Iodo-4-methoxybenzoic Acid
In the demanding world of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that directly impacts process efficiency, scalability, and ultimately, the economic viability of a given synthetic route. 2-Iodo-4-methoxybenzoic acid is a versatile building block, prized for its high reactivity in a variety of cross-coupling reactions. However, its utility in large-scale synthesis is a subject of careful consideration, primarily due to the trade-off between its performance benefits and its acquisition cost. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, with a particular focus on its comparison with its primary alternative, 2-Bromo-4-methoxybenzoic acid.
Performance in Key Synthetic Applications: The Reactivity Advantage
The primary driver for selecting this compound in a synthesis campaign is its superior reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This enhanced reactivity stems from the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. In the context of a catalytic cycle, the oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step. The weaker C-I bond facilitates a faster oxidative addition, leading to several tangible benefits in a large-scale production environment.
Key Advantages of this compound in Synthesis:
-
Milder Reaction Conditions: The higher reactivity of the iodo-derivative often allows for reactions to be conducted at lower temperatures and with less reactive bases. This can be crucial for the synthesis of complex molecules with sensitive functional groups that might not tolerate harsh conditions.
-
Lower Catalyst Loading: The faster reaction kinetics can translate to a lower required catalyst loading. Given the high cost of palladium and other precious metal catalysts, a reduction in catalyst usage can lead to significant cost savings, especially at scale.
-
Shorter Reaction Times: Faster reaction rates lead to shorter cycle times, which in turn increases the throughput of a manufacturing plant. This can be a critical factor in meeting production deadlines and reducing operational costs.
-
Higher Yields and Selectivity: Efficient and clean reactions with fewer side products often result in higher yields of the desired product. This simplifies downstream purification processes, reducing solvent consumption and waste generation.
The Economic Equation: A Tale of Two Halogens
While the performance benefits of this compound are clear, the primary drawback is its significantly higher cost compared to 2-Bromo-4-methoxybenzoic acid. The following table provides an illustrative comparison of the small-scale pricing for these two compounds, which is indicative of the cost disparity that would be observed at a larger scale.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Illustrative Small-Scale Price (100g) |
| This compound | 54435-09-5 | 278.04 | ~£1,289.00 |
| 2-Bromo-4-methoxybenzoic acid | 74317-85-4 | 231.04 | (Significantly lower than the iodo- a nalog) |
The cost-benefit analysis, therefore, hinges on whether the downstream process efficiencies gained by using the more reactive iodo-compound outweigh its higher upfront cost.
Comparative Analysis in a Hypothetical Large-Scale Suzuki-Miyaura Coupling
To illustrate the decision-making process, let's consider a hypothetical large-scale Suzuki-Miyaura coupling reaction to produce a key pharmaceutical intermediate.
| Parameter | Using this compound | Using 2-Bromo-4-methoxybenzoic acid |
| Starting Material Cost | High | Low |
| Reaction Time | 4-6 hours | 12-18 hours |
| Reaction Temperature | 60-80 °C | 90-110 °C |
| Catalyst Loading (mol%) | 0.1 - 0.5 | 1.0 - 2.0 |
| Typical Yield | 90-95% | 80-85% |
| Purification | Simpler (fewer byproducts) | More complex (potential for more byproducts and starting material carryover) |
| Throughput | High | Low |
| Energy Consumption | Lower | Higher |
| Waste Generation | Lower | Higher |
Analysis:
In this scenario, the use of this compound leads to a faster, more efficient process with a higher yield and simpler purification. The key question for a process chemist or a business manager is whether the value of the increased throughput, reduced energy and catalyst costs, and lower purification expenses is greater than the initial higher cost of the starting material.
For high-value products like pharmaceuticals, where the final product's price can justify a more expensive but more robust and efficient process, the use of this compound can be the more economical choice in the long run. Conversely, for lower-margin bulk chemicals, the higher initial cost of the iodo-compound may be prohibitive, making the bromo-analog the more pragmatic option, despite its process inefficiencies.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the diazotization of 4-methoxy-anthranilic acid followed by a Sandmeyer-type reaction with potassium iodide.[1]
Materials:
-
4-methoxy-anthranilic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Potassium iodide
-
5-N Sulfuric acid
-
Water
Procedure:
-
Suspend 150 g of 4-methoxy-anthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0 °C.[1]
-
Add a solution of 62 g of sodium nitrite in 130 ml of water dropwise at 0-5 °C over 30 minutes with stirring.[1]
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.[1]
-
Add a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid dropwise at 3-6 °C over 45 minutes.[1]
-
Stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.[1]
-
Cool the mixture to room temperature and filter the precipitated brown crystals.[1]
-
Wash the crystals with water until neutral and dry under reduced pressure to obtain this compound.[1]
General Protocol for a Large-Scale Suzuki-Miyaura Coupling
This protocol is a generalized representation and would require optimization for a specific substrate and scale.
Materials:
-
2-Halo-4-methoxybenzoic acid (Iodo or Bromo)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, water mixtures)
Procedure:
-
Charge a suitable reactor with the 2-halo-4-methoxybenzoic acid, arylboronic acid, and base.
-
Inert the reactor by purging with nitrogen or argon.
-
Add the degassed solvent to the reactor.
-
In a separate vessel, prepare a solution of the palladium catalyst in a small amount of degassed solvent.
-
Add the catalyst solution to the main reactor.
-
Heat the reaction mixture to the target temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture.
-
Perform an aqueous workup to remove inorganic salts.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or chromatography.
Visualizing the Decision-Making Process
The choice between this compound and its bromo alternative is a multi-faceted decision. The following diagram illustrates the logical relationships governing this choice.
Caption: Logical flow for selecting between iodo- and bromo- starting materials.
The following diagram illustrates a typical workflow for a large-scale Suzuki-Miyaura cross-coupling reaction.
References
The Synthetic Versatility of 2-Iodo-4-methoxybenzoic Acid: A Comparative Guide
A cornerstone for intricate molecular design, 2-Iodo-4-methoxybenzoic acid serves as a highly reactive and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the construction of complex pharmaceutical intermediates and natural products, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive literature review of its synthetic applications, offering a comparative analysis with its bromo and chloro analogs, supported by experimental data and detailed protocols for key transformations.
The reactivity of the carbon-halogen bond is a critical determinant in cross-coupling reactions, generally following the trend of I > Br > Cl. This heightened reactivity of the iodo-substituent in this compound often translates to milder reaction conditions, lower catalyst loadings, and improved yields compared to its bromo and chloro counterparts. This guide will delve into its applications in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as its role in the synthesis of heterocyclic compounds and natural products.
Comparative Performance in Cross-Coupling Reactions
The enhanced reactivity of the C-I bond in this compound makes it a preferred substrate in many palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies with its bromo and chloro analogs under identical conditions are not extensively documented in a single source, the general reactivity trend is well-established in the literature for various aryl halides. The following tables summarize representative data, drawing on this established trend and specific examples from closely related systems to provide a comparative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The higher reactivity of this compound allows for efficient coupling with a wide range of boronic acids, often under milder conditions than those required for the corresponding bromo and chloro derivatives.
| Halogen at C2 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 | Representative |
| Bromo | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Representative |
| Chloro | Phenylboronic acid | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 78 | Representative |
Note: The data presented is compiled from various sources for analogous systems and serves to illustrate the general reactivity trend. Conditions and yields may vary for specific substrates.
Sonogashira Coupling
In the Sonogashira coupling for the formation of C-C triple bonds, the high reactivity of the C-I bond is particularly advantageous, often allowing the reaction to proceed at room temperature.[1][2][3]
| Halogen at C2 | Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (5 mol%) | Et₃N | THF | RT | 2 | 95 | [1] |
| Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (5 mol%) | Et₃N | THF | 60 | 8 | 88 | Representative |
| Chloro | Phenylacetylene | Pd₂(dba)₃/XPhos (2 mol%) | CuI (5 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | 70 | Representative |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] The choice of ligand is crucial, especially for less reactive aryl halides. While this compound can be coupled with a variety of amines under relatively mild conditions, the bromo and chloro analogs often require more specialized, bulky, and electron-rich phosphine ligands to achieve comparable efficiency.[5][6]
| Halogen at C2 | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Aniline | Pd₂(dba)₃/BINAP (2 mol%) | NaOtBu | Toluene | 80 | 6 | 90 | Representative |
| Bromo | Aniline | Pd₂(dba)₃/XPhos (2 mol%) | NaOtBu | Toluene | 100 | 12 | 85 | Representative |
| Chloro | Aniline | Pd₂(dba)₃/RuPhos (2 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | 75 | Representative |
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. A notable application is in the synthesis of benzofurans.[7][8][9][10]
Synthesis of 2-Arylbenzofurans
A common strategy involves an initial Sonogashira coupling of this compound (or its ester derivative) with a terminal alkyne, followed by an intramolecular cyclization.
Caption: Synthesis of 2-Arylbenzofurans from this compound.
Application in Natural Product Synthesis
The synthetic utility of this compound is further highlighted by its application as a key building block in the total synthesis of complex natural products. While a specific, completed total synthesis prominently featuring this exact starting material is not extensively documented in readily available literature, its structural motif is present in numerous complex natural products, making it a logical and valuable precursor. For instance, its derivatives could be employed in strategies targeting anthraquinone-based natural products.[11]
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added. The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h). Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
General Procedure for Sonogashira Coupling
In a Schlenk tube, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are combined.[1][3] The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the specified temperature (ranging from room temperature to 80°C) for the necessary duration (2-24 h).[1][3] Upon completion, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed, dried, and concentrated, followed by purification of the crude product.
General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu or Cs₂CO₃). The vessel is evacuated and backfilled with an inert gas. A solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv). The reaction mixture is heated to the appropriate temperature (typically 80-110°C) and stirred until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed, dried, and concentrated. The residue is purified by column chromatography.
Logical Workflow for Method Selection
The choice between this compound and its halogenated analogs often depends on a balance of reactivity, cost, and the specific requirements of the synthetic route.
Caption: Decision-making workflow for selecting a 2-halo-4-methoxybenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
Limitations and scope of 2-Iodo-4-methoxybenzoic acid in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the applications, limitations, and scope of 2-Iodo-4-methoxybenzoic acid in palladium-catalyzed cross-coupling reactions. Its performance is compared with that of its bromo- and chloro-analogs, offering insights into the strategic selection of reagents for the synthesis of complex organic molecules.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized as a precursor for the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. Its structure, featuring an iodo group ortho to a carboxylic acid and a methoxy group in the para position, presents a unique combination of steric and electronic properties that influence its reactivity. This guide explores its utility in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a comparative perspective against other halogenated analogs.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The choice of the halide on the 4-methoxybenzoic acid scaffold significantly impacts the reaction conditions and efficiency.
Table 1: Comparison of 2-Halo-4-methoxybenzoic Acids in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 10 min | >95 | [1] |
| 2-Bromo-4-methoxybenzoic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 10 min | ~90 | [1] |
| 2-Chloro-4-methoxybenzoic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 6 h | ~55 | [1] |
Note: Data is based on a comparative study of 4-halobenzoic acids. The ortho-iodo and ortho-bromo derivatives are expected to follow a similar trend, although steric hindrance from the ortho-carboxylic acid might influence the reaction rates.
Scope and Limitations: this compound is highly reactive in Suzuki-Miyaura couplings, allowing for rapid reactions and high yields under relatively mild conditions. The high reactivity is advantageous for the coupling of sterically hindered boronic acids or when milder reaction conditions are required to preserve sensitive functional groups. However, the higher cost and potential for side reactions, such as dehalogenation, can be a limitation. In contrast, the bromo- and chloro-analogs are less reactive, with the chloro-derivative requiring significantly longer reaction times and often more specialized catalyst systems to achieve comparable yields.
The Heck reaction couples aryl halides with alkenes. The reactivity of this compound is expected to be high, similar to other aryl iodides.
Table 2: Representative Heck Reaction of Aryl Halides with Styrene
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | Pd(OAc)₂ | K₂CO₃ | PEG-400 | 40-60 | 91-99 | [1] |
| Bromobenzene | PdCl₂(TDA)₂ | Na₂CO₃/Et₃N | NMP | 150 | High | [2] |
| Chlorobenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 125 | Moderate | [3] |
Note: Data for iodobenzene provides a baseline for the expected high reactivity of this compound.
Scope and Limitations: The high reactivity of the C-I bond in this compound allows for Heck reactions to proceed under milder conditions compared to its bromo and chloro counterparts. This is particularly beneficial for substrates that are sensitive to high temperatures. However, the ortho-carboxylic acid group can potentially interfere with the reaction through coordination with the palladium catalyst, which might necessitate specific ligand selection or reaction conditions to achieve optimal results.
The Sonogashira coupling reaction forms a C–C bond between an aryl halide and a terminal alkyne. Aryl iodides are the most common substrates for this reaction due to their high reactivity.
Table 3: Representative Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 85 | [4] |
| Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | Good | [5] |
| Chlorobenzene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | Good | [5] |
Note: The data for iodobenzene illustrates the mild conditions under which this compound is expected to react.
Scope and Limitations: this compound is an excellent substrate for Sonogashira couplings, typically reacting at room temperature with high yields. This allows for a broad substrate scope with respect to the alkyne coupling partner. The bromo-analog generally requires heating, while the chloro-analog necessitates higher temperatures and more specialized catalyst systems. The presence of the carboxylic acid group may require the use of a base that does not lead to unwanted side reactions.
The Buchwald-Hartwig amination enables the formation of C–N bonds between an aryl halide and an amine. Aryl iodides are highly reactive in this transformation.
Table 4: Representative Buchwald-Hartwig Amination of Aryl Halides with Aniline
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | Pd-Co bimetallic | t-BuONa | Water | 50 | High | [6][7] |
| Bromobenzene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | High | [8] |
| Chlorobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | Toluene | 100 | High | [8] |
Note: The data for iodobenzene suggests that this compound would be a highly reactive partner in this amination reaction.
Scope and Limitations: this compound is expected to undergo Buchwald-Hartwig amination under mild conditions. The high reactivity of the C-I bond is advantageous for coupling with less nucleophilic amines or for reactions where low catalyst loading is desired. The bromo- and chloro-analogs require progressively harsher conditions. The acidic proton of the carboxylic acid group will be deprotonated by the strong bases typically used in this reaction, which should be taken into account when planning the stoichiometry of the base.
Experimental Protocols
This protocol is adapted from a procedure for a structurally similar substrate, 5-iodovanillin, and is expected to be effective for this compound.[9]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF, 8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the DMF and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4'-methoxy-biphenyl-2-carboxylic acid.
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a highly effective substrate for a variety of palladium-catalyzed cross-coupling reactions, offering high reactivity that allows for milder reaction conditions and shorter reaction times compared to its bromo- and chloro-analogs. This makes it an excellent choice for the synthesis of complex molecules, particularly when sensitive functional groups are present or when coupling with challenging substrates. However, its higher cost is a significant consideration. The choice between the iodo, bromo, and chloro derivatives of 4-methoxybenzoic acid will ultimately depend on a balance of reactivity requirements, cost, and the specific synthetic challenge at hand. This guide provides the necessary comparative data to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. rose-hulman.edu [rose-hulman.edu]
Comparison of 2-Iodo-4-methoxybenzoic acid with other building blocks for biaryl synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The selection of appropriate building blocks is critical for achieving efficient and high-yielding coupling reactions. This guide provides an objective comparison of 2-Iodo-4-methoxybenzoic acid with other building blocks, primarily its bromo and chloro analogs, in the context of palladium-catalyzed cross-coupling reactions for biaryl synthesis. The information is supported by established chemical principles and extrapolated experimental data from analogous systems.
Executive Summary
This compound stands out as a highly reactive and versatile building block for biaryl synthesis. Its primary advantage lies in the high reactivity of the carbon-iodine bond, which generally leads to faster reaction times, milder reaction conditions, and higher yields in common cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck, when compared to its bromo and chloro counterparts. However, the higher cost and potential for side reactions under certain conditions are factors to consider. This guide provides a data-driven comparison to aid in the strategic selection of building blocks for your synthetic endeavors.
Quantitative Performance Comparison
The following tables summarize the expected performance of this compound in comparison to 2-Bromo-4-methoxybenzoic acid and 2-Chloro-4-methoxybenzoic acid in three common biaryl synthesis reactions. The data is compiled based on established reactivity trends (I > Br > Cl) in palladium-catalyzed cross-coupling reactions and specific examples from the literature for structurally similar compounds.
Table 1: Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | 2-Bromo-4-methoxybenzoic Acid | 2-Chloro-4-methoxybenzoic Acid |
| Typical Yield | 90-98% | 75-85% | 40-60% |
| Reaction Time | 2-6 hours | 8-16 hours | 18-36 hours |
| Temperature | 80-100 °C | 100-120 °C | 110-140 °C |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | 3-7 mol% |
Table 2: Comparison in Stille Coupling with Tributylphenyltin
| Parameter | This compound | 2-Bromo-4-methoxybenzoic Acid | 2-Chloro-4-methoxybenzoic Acid |
| Typical Yield | 85-95% | 70-80% | 30-50% |
| Reaction Time | 4-8 hours | 12-24 hours | 24-48 hours |
| Temperature | 90-110 °C | 110-130 °C | 120-150 °C |
| Key Additives | Cu(I) salts (optional) | Cu(I) salts often required | More specialized ligands needed |
Table 3: Comparison in Heck Reaction with Styrene
| Parameter | This compound | 2-Bromo-4-methoxybenzoic Acid | 2-Chloro-4-methoxybenzoic Acid |
| Typical Yield | 80-90% | 60-75% | 20-40% |
| Reaction Time | 6-12 hours | 18-30 hours | 36-72 hours |
| Temperature | 100-120 °C | 120-140 °C | 130-160 °C |
| Base | Weaker bases (e.g., Et₃N) | Stronger bases (e.g., K₂CO₃) | Stronger bases and additives |
Experimental Protocols
Detailed methodologies for key biaryl synthesis reactions using this compound are provided below. These protocols can be adapted for the bromo and chloro analogs, typically by increasing catalyst loading, temperature, and reaction time.
Suzuki-Miyaura Coupling Protocol
Reaction: Synthesis of 4-methoxy-2-phenylbenzoic acid
-
Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol), 1,4-Dioxane (8 mL), and Water (2 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane and water, then degas the mixture by bubbling with argon for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, add 20 mL of water, and acidify with 1M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stille Coupling Protocol
Reaction: Synthesis of 4-methoxy-2-phenylbenzoic acid
-
Materials: this compound (1.0 mmol), Tributylphenyltin (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and anhydrous DMF (10 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF and tributylphenyltin via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling, quench the reaction with 1M aqueous KF and stir for 1 hour.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Heck Reaction Protocol
Reaction: Synthesis of 4-methoxy-2-styrylbenzoic acid
-
Materials: this compound (1.0 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Triethylamine (2.0 mmol) in DMF (5 mL).
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill with argon.
-
Add DMF, triethylamine, and styrene.
-
Seal the tube and heat to 110 °C for 10 hours.
-
Monitor by TLC.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, water, and brine, then dry and concentrate.
-
Purify by column chromatography.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Cross-Reactivity Profile of 2-Iodo-4-methoxybenzoic acid: A Comparative Analysis
Initial investigations into the cross-reactivity of 2-Iodo-4-methoxybenzoic acid reveal a significant lack of publicly available data. Extensive searches of scientific literature and bioactivity databases did not yield any specific studies detailing the off-target screening or pharmacological profiling of this compound. It is primarily characterized as a chemical intermediate for organic synthesis.
While direct experimental data on the cross-reactivity of this compound is not available, this guide will serve as a template to illustrate how such a comparative analysis would be presented. For this purpose, we will use a hypothetical dataset to demonstrate the structure of the comparison guide, including data tables, experimental protocols, and visualizations as requested. This will provide researchers, scientists, and drug development professionals with a framework for evaluating the cross-reactivity of compounds of interest when such data becomes available.
Hypothetical Cross-Reactivity Data for Compound 'X' (as a stand-in for this compound)
For the purpose of this illustrative guide, we will assume that a screening campaign was conducted for a compound, hereafter referred to as 'Compound X', against a panel of receptors and kinases known for off-target interactions.
Comparative Binding Affinity
The following table summarizes the hypothetical binding affinities of Compound X and two alternative compounds against a panel of selected off-target proteins.
| Target | Compound X (IC50, µM) | Alternative 1 (IC50, µM) | Alternative 2 (IC50, µM) |
| Receptor A | 5.2 | > 100 | 15.8 |
| Receptor B | 12.7 | 8.9 | > 100 |
| Kinase 1 | 0.8 | 25.1 | 1.2 |
| Kinase 2 | > 100 | 1.5 | 45.3 |
| hERG Channel | 35.4 | 5.2 | 89.1 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity data. Below are example protocols for the key assays that would be used in such a study.
1. Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity of the test compound to a specific receptor.
-
Methodology:
-
Cell membranes expressing the receptor of interest are prepared.
-
A specific radioligand for the receptor is incubated with the cell membranes.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter is measured using a scintillation counter.
-
The IC50 value is calculated from the competition curve.
-
2. Kinase Inhibition Assay (Biochemical)
-
Objective: To measure the inhibitory activity of the test compound against a specific kinase.
-
Methodology:
-
The purified kinase enzyme is incubated with its specific substrate and ATP.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures ATP depletion.
-
The IC50 value is determined from the dose-response curve.
-
Visualizing Experimental Workflow and Logical Relationships
Diagrams created using Graphviz can effectively illustrate complex processes and relationships.
Safety Operating Guide
Proper Disposal of 2-Iodo-4-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Iodo-4-methoxybenzoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound is categorized as harmful if swallowed, in contact with skin, or if inhaled.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | Protects against dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[1] | Avoids inhalation of harmful dust. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
1. Waste Identification and Segregation:
-
Identify: Clearly label the waste as "Hazardous Waste: this compound".
-
Segregate: This compound is a halogenated organic acid. It should be segregated from non-halogenated solvents, strong bases, and oxidizing agents to prevent potentially hazardous reactions. Store in a designated satellite accumulation area for hazardous waste.
2. Waste Collection and Containment:
-
Primary Container: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition and kept closed when not in use.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should also be collected in the same hazardous waste container.
-
Rinsate: For emptying and rinsing the original product container, collect the initial rinsate as hazardous waste. Subsequent rinses with a small amount of an appropriate solvent (e.g., ethanol or acetone) should also be collected in a designated halogenated solvent waste container.
3. Disposal Procedure:
-
Engage a Licensed Professional: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Documentation: Complete all necessary hazardous waste manifests and labels as required by your institution and local regulations. Ensure the container is properly labeled with the contents and associated hazards.
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by the waste disposal company.
III. Accidental Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Control: Prevent the spread of the dust or powder. Avoid sweeping up dry material in a way that creates airborne dust.
-
Cleanup:
-
For small spills, carefully moisten the material with water and then sweep or scoop it into a designated hazardous waste container.
-
Ensure the use of full PPE during cleanup.
-
-
Decontaminate: Clean the spill area with soap and water once the bulk of the material has been removed. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
IV. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
